molecular formula C11H13ClO3 B1293720 Methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 55162-41-9

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1293720
CAS No.: 55162-41-9
M. Wt: 228.67 g/mol
InChI Key: UXIVINXAZVEIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-chlorophenoxy)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-chlorophenoxy)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIVINXAZVEIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203674
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55162-41-9
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Analytical Profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). While its ethyl ester analogue (Clofibrate) is the historically significant hypolipidemic drug, the methyl ester plays a critical role in two distinct domains: as a key analytical reference standard for quantifying the active metabolite (clofibric acid) via gas chromatography (GC), and as a pharmaceutical intermediate in structure-activity relationship (SAR) studies.

This document distinguishes the physicochemical behavior of the methyl ester from the ethyl ester, detailing its lipophilicity, hydrolysis kinetics, and specific protocols for its synthesis and detection in biological matrices.

Part 1: Molecular Identity & Structural Analysis

The molecule belongs to the fibrate class of peroxisome proliferator-activated receptor alpha (PPARngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) agonists. It is the methyl ester derivative of clofibric acid.
Nomenclature and Identifiers
IdentifierValue
IUPAC Name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Common Name Methyl Clofibrate
CAS Registry Number 55162-41-9
Molecular Formula C

H

ClO

SMILES COC(=O)C(C)(C)Oc1ccc(Cl)cc1
InChI Key TXCGAZHTZHNUAI-UHFFFAOYSA-N
Structural Conformation & Steric Implications

Unlike the ethyl ester (Clofibrate), the methyl ester possesses a slightly smaller steric footprint around the carbonyl carbon. This subtle difference influences the rate of enzymatic hydrolysis by carboxylesterases (CES). The gem-dimethyl group at the


-position provides significant steric hindrance, protecting the ester bond from rapid spontaneous hydrolysis, a feature critical for its stability during storage and transport.

Part 2: Physicochemical Profile[4][5]

The following data aggregates experimental values and high-confidence predictive models (where experimental data for the specific methyl analogue is limited, comparative values to the ethyl ester are noted for context).

Core Physical Properties[4]
PropertyValue / RangeContextual Note
Molecular Weight 228.67 g/mol ~14 Da less than Clofibrate (Ethyl).[1]
Physical State Colorless to pale yellow oilAt standard temperature/pressure (STP).
Boiling Point 289.3 ± 13.0 °CPredicted at 760 mmHg. High thermal stability.
Melting Point < 25 °CExists as a liquid at room temperature.
Density 1.18 ± 0.1 g/cm

Slightly denser than water.
Refractive Index 1.512Useful for purity checks via refractometry.
Solubility & Lipophilicity (ADME Relevance)

Understanding the lipophilicity is crucial for predicting membrane permeability and retention times in Reversed-Phase HPLC.

  • LogP (Octanol/Water): 3.42 (Predicted).

    • Interpretation: Highly lipophilic. It will readily cross biological membranes but requires organic co-solvents (e.g., DMSO, Methanol) for aqueous assay preparation.

  • Water Solubility: Insoluble (~15 mg/L at 25°C).

  • Organic Solubility: Miscible with Ethanol, Acetone, Chloroform, and Ethyl Acetate.

Part 3: Chemical Stability & Reactivity

Hydrolysis Kinetics (Metabolic Activation)

Methyl clofibrate functions as a prodrug in biological systems, rapidly hydrolyzing to the active Clofibric Acid .

Mechanism: The hydrolysis is catalyzed by esterases (primarily CES1 in the liver). While the mechanism follows standard B


2 ester hydrolysis, the rate is slightly faster for the methyl ester compared to the ethyl ester due to reduced steric bulk in the leaving group (methoxy vs. ethoxy).

HydrolysisPathway Figure 1: Esterase-mediated hydrolysis pathway of Methyl Clofibrate. MethylClofibrate Methyl Clofibrate (Lipophilic Prodrug) Intermediate Tetrahedral Intermediate MethylClofibrate->Intermediate + H2O / Esterase ClofibricAcid Clofibric Acid (Active Metabolite) Intermediate->ClofibricAcid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol Elimination

Stability in Solution
  • Neutral pH (7.4): Stable for >24 hours at 25°C.

  • Acidic pH (<2): Stable.

  • Basic pH (>10): Susceptible to saponification.

  • Photostability: The chlorophenoxy moiety is sensitive to UV degradation over prolonged exposure; store in amber vials.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Clofibrate (Fischer Esterification)

Purpose: Production of high-purity standard for GC-MS calibration.

Reagents:

  • Clofibric Acid (CAS 882-09-7)[2]

  • Methanol (Anhydrous)

  • Sulfuric Acid (Catalytic, conc.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of Clofibric Acid in 50 mL of anhydrous Methanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of concentrated H

    
    SO
    
    
    
    dropwise while stirring.
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Work-up: Cool to room temperature. Evaporate excess methanol under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL). Wash with NaHCO

    
     (sat. aq.) to remove unreacted acid, then with Brine.
    
  • Drying: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate.
    
  • Yield: Expect ~95% yield of clear oil.

Protocol B: Analytical Detection via GC-MS

Purpose: Quantification of Methyl Clofibrate in environmental or biological samples.

Instrument Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injector: Splitless mode @ 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Detection: Electron Impact (EI) mode, 70 eV.

  • Key Ions (m/z):

    • 128 (Base Peak, Chlorophenol fragment)

    • 169 (Chlorophenoxy fragment)

    • 228 (Molecular Ion M

      
      )
      

GCMSWorkflow Figure 2: Analytical workflow for Methyl Clofibrate quantification. Sample Sample Matrix (Plasma/Water) LLE Liquid-Liquid Extraction (Hexane/MTBE) Sample->LLE Isolation Deriv Derivatization (If starting with Acid -> Methylate) LLE->Deriv If Acid present GC Gas Chromatography (Separation) LLE->GC Direct Inject (Methyl Ester) Deriv->GC Methylated Sample MS Mass Spectrometry (Detection m/z 128, 228) GC->MS Elution

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918953, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 2-(4-chlorophenoxy)-2-methylpropionate Mass Spectrum. Retrieved from [Link]

  • Emudianughe, T. S., et al. (1983). The metabolism and elimination of clofibrate and clofibric acid. (Contextual reference for hydrolysis mechanisms). Retrieved from [Link]

Sources

The Structural Elucidation of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a key derivative of clofibric acid, and its analogues. Fibrates, as a class of drugs, have long been a cornerstone in the management of dyslipidemia.[1][2] Their mechanism of action, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), is intrinsically linked to their three-dimensional molecular architecture.[1][2] A profound understanding of the crystal structure of these compounds is therefore paramount for the rational design of novel, more efficacious lipid-lowering agents. This document delves into the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of the title compound and its derivatives. We will explore the nuances of its molecular geometry, conformational flexibility, and the landscape of its intermolecular interactions, which collectively govern its solid-state properties and, by extension, its bioavailability and therapeutic efficacy.

Introduction: The Enduring Significance of Fibrates in Cardiovascular Therapeutics

Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major modifiable risk factor. Fibrates, derivatives of phenoxyisobutyric acid, have been a mainstay in the pharmacological arsenal against hyperlipidemia for decades.[1] The parent compound, clofibric acid, and its various ester prodrugs, such as clofibrate (ethyl ester) and fenofibrate, effectively modulate lipid metabolism by activating PPAR-α.[1][2] This nuclear receptor plays a pivotal role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but is also profoundly influenced by its physicochemical properties, which are in turn dictated by its solid-state structure. The crystal packing, polymorphism, and intermolecular interactions of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, stability, and manufacturability. For researchers in drug development, a granular understanding of the crystal structure of a lead compound is therefore not merely an academic exercise but a critical component of the drug design and development pipeline.

This guide focuses on Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a methyl ester of clofibric acid. While its ethyl counterpart, clofibrate, has been more extensively studied, the methyl derivative serves as a valuable model system for understanding the fundamental structural features of this important class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate can be readily achieved through the esterification of its parent carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). A general and efficient method involves the reaction of clofibric acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
  • Reaction Setup: To a solution of 2-(4-chlorophenoxy)-2-methylpropanoic acid (1.0 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-chlorophenoxy)-2-methylpropanoate as a solid.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, a singlet for the two methyl groups at the quaternary center, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the quaternary carbon, the methyl carbons, the carbonyl carbon of the ester, and the methoxy carbon.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.[3][4] Characteristic C-O stretching bands for the ether and ester linkages, as well as aromatic C-H and C=C stretching vibrations, will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.67 g/mol for C₁₁H₁₃ClO₃), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Crystal Structure Analysis

The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray diffraction. The crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is available in the Crystallography Open Database (COD) under the identifiers 2007025 and 2007026.[5] While a detailed analysis of these specific entries is beyond the scope of this guide without direct access to the CIF files, we can infer the key structural features by examining closely related derivatives.

Molecular Geometry

The molecular structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is characterized by a central quaternary carbon atom bonded to a 4-chlorophenoxy group, two methyl groups, and a methyl ester moiety. The geometry around the ester group is expected to be planar. The molecule possesses considerable conformational flexibility, primarily due to rotation around the C-O ether linkage and the C-C bond connecting the quaternary center to the ester group.

Table 1: Expected Bond Lengths and Angles for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

ParameterExpected Value (Å or °)Rationale
C-Cl Bond Length~1.74 ÅTypical for an aromatic C-Cl bond.
C=O Bond Length~1.20 ÅCharacteristic of an ester carbonyl group.
C-O (ester) Bond Length~1.34 ÅSingle bond with partial double bond character.
C-O (ether) Bond Length~1.37 ÅTypical for an aryl-alkyl ether.
C-C-O (ester) Bond Angle~110°Tetrahedral geometry with some deviation.
O-C=O Bond Angle~125°sp² hybridization of the carbonyl carbon.
Conformational Analysis

The overall shape of the molecule is determined by the torsion angles around the rotatable bonds. The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the ester group is a critical conformational parameter. In related structures, this angle can vary significantly, influencing the crystal packing and intermolecular interactions.

Caption: Molecular Structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its derivatives is primarily governed by weaker intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. The presence of the chlorine atom allows for the possibility of halogen bonding, which can play a significant role in directing the crystal packing. Furthermore, C-H···O interactions involving the methyl and aromatic protons and the oxygen atoms of the ester group are expected to be prevalent. The overall packing arrangement will seek to maximize attractive interactions while minimizing steric repulsion, leading to a dense and stable crystal lattice.

Computational Modeling and Structural Insights

In conjunction with experimental data, computational modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

Workflow for Computational Structural Analysis

G start Initial Molecular Geometry opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Prediction opt->nmr ir IR Spectrum Simulation opt->ir end Comparison with Experimental Data nmr->end ir->end

Sources

Technical Guide: Environmental Fate and Degradation Mechanisms of Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the environmental fate, metabolic pathways, and degradation kinetics of chlorophenoxy herbicides, specifically focusing on 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). Designed for research scientists and development professionals, this document synthesizes mechanistic organic chemistry with standardized regulatory protocols (OECD).

The stability of the ether linkage in these compounds represents a critical divergence point between mammalian pharmacokinetics (where it is often metabolically stable) and soil microbiology (where specialized dioxygenases drive rapid mineralization). Understanding this distinction is vital for predicting environmental persistence and designing robust residue analysis workflows.

Molecular Architecture & Physicochemical Properties

The environmental mobility of chlorophenoxy compounds is dictated by their ionization state. As weak acids, they exist primarily as anions in neutral environmental matrices, driving high water solubility and low sorption coefficients (


).

Table 1: Comparative Physicochemical Properties

CompoundStructurepKa (Acid)Log

(pH 7)
Water Solubility (20°C)Environmental Mobility
2,4-D 2,4-Dichlorophenoxyacetic acid2.87-0.8223,180 mg/LHigh (Leaching Risk)
MCPA 2-methyl-4-chlorophenoxyacetic acid3.07-0.7129,390 mg/LHigh
Mecoprop-P (R)-2-(4-chloro-2-methylphenoxy)propanoic acid3.78-0.19860 mg/LModerate-High

Note: Data represents the free acid forms. Commercial formulations (esters/salts) hydrolyze rapidly (<24h) to these acid equivalents in moist soils.

Biotic Transformation: The tfd Pathway

The primary degradation route for chlorophenoxy herbicides in soil is aerobic microbial metabolism. Unlike mammalian metabolism, which typically relies on Cytochrome P450 for oxidative dealkylation, soil bacteria (e.g., Cupriavidus necator JMP134) utilize a specialized


-ketoglutarate-dependent dioxygenase  system encoded by the tfd gene cluster.[1]
Mechanism of Action[2]
  • Ether Cleavage (Rate-Limiting Step): The enzyme TfdA catalyzes the oxidative cleavage of the ether bond, converting 2,4-D into 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. This is the critical "activation" step that renders the ring susceptible to further attack.

  • Ring Hydroxylation: TfdB (a flavoprotein monooxygenase) hydroxylates 2,4-DCP to form 3,5-Dichlorocatechol.

  • Ortho-Cleavage: The aromatic ring is cleaved by TfdC (chlorocatechol 1,2-dioxygenase), leading to eventual mineralization into succinate and adipate.

Pathway Visualization

Chlorophenoxy_Degradation cluster_0 Rate Limiting Step D24 2,4-D (Substrate) DCP 2,4-Dichlorophenol (Intermediate) D24->DCP TfdA (α-KG Dioxygenase) DCC 3,5-Dichlorocatechol (Unstable) DCP->DCC TfdB (Hydroxylase) MA Maleylacetate (Ring Cleavage) DCC->MA TfdC (Ortho-cleavage) TCA TCA Cycle (Succinate/Adipate) MA->TCA TfdD/E/F (Mineralization)

Figure 1: The catabolic pathway of 2,4-D via the tfd gene cluster. The conversion to 2,4-DCP is the primary regulatory step in bacterial degradation.

Abiotic Degradation: Photolysis & Hydrolysis

While biotic pathways dominate soil dissipation, abiotic mechanisms are critical in aqueous environments.

  • Hydrolysis: The ether linkage in 2,4-D and MCPA is chemically stable at pH 5–9. Hydrolysis is negligible for the acid forms. However, ester formulations (e.g., 2,4-D 2-ethylhexyl ester) undergo rapid hydrolysis (

    
     hours) to the parent acid.
    
  • Photolysis: 2,4-D absorbs UV light (maxima at 230 nm and 283 nm). In surface waters, direct photolysis leads to:

    • Reductive dechlorination (replacement of Cl with H).

    • Photonucleophilic substitution (replacement of Cl with OH).

    • Cleavage of the acetic acid side chain.

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)[3]

To determine the half-life (


) and metabolite formation, researchers must follow a rigorous soil microcosm study. The following protocol adapts OECD Guideline 307  with specific emphasis on mass balance recovery.
Phase 1: System Setup
  • Soil Selection: Select at least four soils varying in pH (5.0–8.0), Organic Carbon (0.5–2.5%), and texture (Sand/Loam/Clay).

  • Sieving: Sieve fresh field soil to 2 mm. Critical: Do not air-dry completely; maintain indigenous microbial viability.

  • Acclimatization: Incubate soil at 20°C ± 2°C in the dark for 7 days prior to treatment to stabilize microbial respiration.

Phase 2: Application & Incubation
  • Test Substance: Use

    
    C-ring-labeled  2,4-D (radiopurity >98%). Ring labeling is essential to track the aromatic moiety if the side chain is cleaved.
    
  • Dosing: Apply the test substance dissolved in a minimal volume of water to achieve a concentration equivalent to the maximum field application rate (approx. 0.2 – 1.0 mg/kg soil).

  • Moisture Control: Adjust soil moisture to 40–60% of Maximum Water Holding Capacity (WHC) .

    • Expert Insight: Fluctuations in moisture drastically alter TfdA activity. Use biometer flasks with NaOH traps to capture evolved

      
      CO
      
      
      
      .
Phase 3: Sampling & Extraction

At intervals (0, 1, 3, 7, 14, 30, 60, 90 days):

  • Extraction: Extract soil samples 3x with Acetonitrile:Water:Formic Acid (80:19:1 v/v) .

    • Why Acid? Acidification suppresses ionization of the carboxylic acid group, improving solubility in organic solvents and recovery from soil binding sites.

  • Combustion: Combust the post-extraction soil solids (PES) to quantify Non-Extractable Residues (NER).

  • Mass Balance: Total recovery (Extract + NER + CO

    
    ) must fall between 90–110%  to be valid.
    

Analytical Methodology: LC-MS/MS Parameters

For the detection of chlorophenoxy acids in environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the gold standard.[2]

Rationale for ESI Negative Mode

Chlorophenoxy herbicides possess a carboxylic acid moiety (pKa ~2.8–3.1). In negative mode, they readily deprotonate to form


. Positive mode is generally insensitive due to the lack of basic nitrogen centers for protonation.

Table 2: Optimized LC-MS/MS Acquisition Parameters

ParameterSettingNote
Column C18 (e.g., 2.1 x 100mm, 1.8 µm)Reversed-phase retention requires acidic mobile phase.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps analyte neutral on column (better peak shape).
Mobile Phase B Acetonitrile (or MeOH)ACN provides sharper peaks for these compounds.
Ionization Source ESI Negative (

)
Critical for carboxylic acids.
Capillary Voltage 2.5 – 3.0 kVLower voltage reduces arcing in negative mode.

Table 3: MRM Transitions (Multiple Reaction Monitoring)

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
2,4-D 219.0

161.0 (Dichlorophenol)125.015 - 20
MCPA 199.0

141.0 (Chloro-cresol)105.015 - 18
Mecoprop 213.0

141.071.012 - 15

Note: The primary transition usually corresponds to the loss of the acetate side chain (


, mass 58) or the cleavage of the ether bond.

References

  • United States Environmental Protection Agency (EPA). (2005).[3] Reregistration Eligibility Decision (RED) for 2,4-D.[4] Washington, D.C. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Pieper, D. H., et al. (2010). Genetics of degradation of phenoxyalkanoic acid herbicides.[5][6] University of Minnesota Biocatalysis/Biodegradation Database. [Link]

Sources

Toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (Methyl Clofibrate).

Executive Summary

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 14901-42-9), commonly referred to as Methyl Clofibrate , is the methyl ester analog of the hypolipidemic agent Clofibrate. While Clofibrate (the ethyl ester) is the historically marketed pharmaceutical, the methyl ester serves as a critical reference standard in analytical toxicology, a synthesis intermediate, and a model compound for studying fibrate ester hydrolysis.

Its toxicological profile is inextricably linked to its rapid metabolic conversion to Clofibric Acid (the active pharmacophore) and methanol. Consequently, its systemic toxicity mirrors that of Clofibrate, characterized by Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  activation. Key toxicological endpoints include hepatomegaly and peroxisome proliferation in rodents (a species-specific response), alteration of lipid metabolism, and potential developmental toxicity.

Key Hazard Classifications:

  • Target Organ Toxicity: Liver (Hepatocellular hypertrophy).

  • Mechanism: PPAR

    
     Agonist.
    
  • Environmental: Persistent organic pollutant (via Clofibric acid).

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity and hydrolytic stability of the methyl ester is crucial for predicting its absorption and environmental fate.

PropertyDataRelevance
IUPAC Name Methyl 2-(4-chlorophenoxy)-2-methylpropanoateOfficial nomenclature
Synonyms Methyl Clofibrate; Clofibric acid methyl esterCommon usage
Molecular Formula C

H

ClO

Stoichiometry
Molecular Weight 242.69 g/mol Dosage calculation
LogP (Octanol/Water) ~3.2 - 3.6High lipophilicity; facilitates rapid membrane crossing
Water Solubility Low (mg/L range)Requires organic solvents (DMSO/Ethanol) for in vitro assays
Boiling Point ~146 °C (at 12 mmHg)Volatility consideration

Toxicokinetics (ADME)

The toxicity of Methyl Clofibrate is driven by its "prodrug-like" behavior. It is not the ultimate toxicant; rather, it is a delivery vehicle for Clofibric acid.

Absorption

Due to its high lipophilicity (LogP > 3), Methyl Clofibrate is rapidly absorbed via the gastrointestinal tract upon oral administration and through dermal routes.

Metabolism (The Bioactivation Step)

Upon entering systemic circulation or passing through the liver, the ester bond is cleaved by non-specific carboxylesterases (CES).

  • Reaction: Methyl Clofibrate + H

    
    O 
    
    
    
    Clofibric Acid + Methanol
  • Toxicological Implication: The release of methanol is stoichiometrically equivalent to the drug dose. However, at typical experimental doses (e.g., mg/kg range), the methanol burden is metabolically negligible compared to toxic methanol exposure limits. The toxicity is driven by Clofibric Acid .

Distribution & Excretion
  • Protein Binding: Clofibric acid is highly bound to plasma albumin (>95%), which can displace other acidic drugs (e.g., warfarin), leading to drug-drug interaction toxicity.

  • Elimination: Clofibric acid is conjugated with glucuronic acid (UDP-glucuronosyltransferase) and excreted via kidneys.

Metabolic Pathway Diagram

Metabolism MethylClofibrate Methyl Clofibrate (Lipophilic Parent) Esterase Carboxylesterases (Liver/Plasma) MethylClofibrate->Esterase Hydrolysis ClofibricAcid Clofibric Acid (Active Toxicant) Esterase->ClofibricAcid Methanol Methanol (Minor Byproduct) Esterase->Methanol Glucuronide Clofibric Acid-O-Glucuronide (Excreted) ClofibricAcid->Glucuronide UGT Conjugation

Figure 1: Metabolic hydrolysis of Methyl Clofibrate to its active form, Clofibric Acid.

Mechanism of Action: PPAR Activation

Methyl Clofibrate (via Clofibric acid) acts as a ligand for PPAR


, a nuclear receptor regulating lipid metabolism.
  • Binding: Ligand binds to PPAR

    
     in the hepatocyte nucleus.
    
  • Heterodimerization: PPAR

    
     forms a complex with the Retinoid X Receptor (RXR).
    
  • Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.

  • Effect: Upregulation of genes for fatty acid

    
    -oxidation (e.g., ACOX1) and downregulation of ApoC-III.
    

Toxicological Consequence (Rodents vs. Humans): In rodents, this pathway leads to massive proliferation of peroxisomes, hepatomegaly, and oxidative stress, eventually causing hepatocellular carcinoma. Crucially, humans are refractory to this peroxisome proliferation effect , making rodent carcinogenicity data of limited relevance to human cancer risk, though hepatotoxicity remains a concern.

Toxicological Profile

Acute Toxicity
  • Oral LD50 (Rat): Estimated >1,200 mg/kg (Based on Clofibrate data).

  • Symptoms: Somnolence, gastrointestinal distress, and ataxia at high doses.

  • Dermal: Mild irritant. Not a potent sensitizer.

Repeat-Dose Toxicity (Chronic)
  • Hepatic: The primary target. Significant increase in liver weight (hepatomegaly) and induction of cytochrome P450 enzymes (specifically CYP4A family).

  • Renal: Potential for increased kidney weight and hyaline droplet accumulation in male rats (

    
    2u-globulin nephropathy mechanism).
    
  • Musculoskeletal: Fibrates are associated with myopathy and rhabdomyolysis, particularly when co-administered with statins.

Reproductive & Developmental Toxicity
  • Teratogenicity: Clofibrate studies indicate no gross structural malformations, but potential for delayed skeletal ossification at maternally toxic doses.

  • Lactation: Clofibric acid is excreted in milk; exposure to neonates can cause "fibrate syndrome" (hypoglycemia, acidosis).

Experimental Protocols

For researchers validating the toxicity or activity of Methyl Clofibrate, the following protocols ensure robust data generation.

Protocol A: In Vitro Ester Hydrolysis Assay

Objective: Determine the half-life of Methyl Clofibrate in plasma to confirm rapid conversion to the active acid.

  • Preparation: Prepare a 10 mM stock of Methyl Clofibrate in DMSO.

  • Incubation: Spike pooled rat/human liver microsomes (0.5 mg protein/mL) or plasma with Methyl Clofibrate (final conc. 10

    
    M).
    
  • Conditions: Incubate at 37°C in phosphate buffer (pH 7.4).

  • Sampling: At t=0, 5, 10, 30, and 60 min, remove 50

    
    L aliquots.
    
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Fenofibric acid).
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for Methyl Clofibrate vs. Clofibric Acid.

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and 
    
    
    
    .
Protocol B: PPAR Reporter Gene Assay

Objective: Quantify the potency of Methyl Clofibrate (active metabolite) on the receptor.

  • Transfection: Cotransfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid.

  • Treatment: 24h post-transfection, treat cells with Methyl Clofibrate (0.1 - 100

    
    M). Include Wy-14643  as a positive control.
    
  • Measurement: Lyse cells after 24h treatment and add Luciferase substrate.

  • Data: Measure luminescence. Normalize to Renilla luciferase (transfection control).

  • Validation: A dose-dependent increase in luminescence confirms agonist activity.

Mechanism Visualization

PPAR_Pathway Ligand Clofibric Acid (Metabolite) PPARa PPAR-alpha Receptor Ligand->PPARa Activates Complex PPARa-RXR Heterodimer PPARa->Complex Dimerizes with RXR RXR Receptor RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Transcription Gene Transcription (ACOX1, CYP4A) DNA->Transcription Induces Toxicity Rodent Hepatocarcinogenesis (Peroxisome Proliferation) Transcription->Toxicity Chronic Exposure (Rodents)

Figure 2: PPAR-alpha signaling pathway leading to gene transcription and species-specific toxicity.

Environmental Toxicology

Methyl Clofibrate and its acid metabolite are chemically stable and persistent in the environment.

  • Aquatic Toxicity: Clofibric acid is frequently detected in wastewater effluents.

  • Ecotox Data:

    • LC50 (Fish, 96h): >100 mg/L (Low acute toxicity).

    • Chronic: Potential endocrine disruption in fish populations at environmentally relevant concentrations.

References

  • PubChem. (2024). Compound Summary: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. National Library of Medicine. [Link]

  • International Agency for Research on Cancer (IARC). (1996). Clofibrate & Clofibric Acid: Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 66. [Link]

  • Cattley, R. C., et al. (1998). Peroxisome Proliferator-Activated Receptor alpha (PPARalpha) Agonists: Species Differences in Hepatocarcinogenesis. Toxicologic Pathology. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Clofibric Acid (Analog Read-across). [Link]

  • Emke, E., et al. (2015). Environmental Risk Assessment of Clofibric Acid. Environmental Toxicology and Pharmacology. [Link]

Methodological & Application

Application of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in broadleaf weed control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application protocols for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9), also known as Methyl Clofibrate . While structurally analogous to the commercial herbicide Mecoprop (MCPP), this compound lacks the ring-methyl group found in MCPP. It functions as a systemic auxinic herbicide (Group 4) , acting as a pro-herbicide that hydrolyzes within plant tissues to its active acid form (Clofibric acid).

This guide is designed for researchers and product development scientists evaluating this specific ester for broadleaf weed management. It covers chemical profiling, formulation strategies, dose-response protocols, and mechanism-of-action validation.

Part 1: Chemical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate[1][2]

  • Common Name: Methyl Clofibrate

  • CAS Number: 55162-41-9[1][2]

  • Molecular Formula: C₁₁H₁₃ClO₃

  • Functional Class: Phenoxy-propionate ester (Auxin mimic)

  • Solubility: Low water solubility; high solubility in organic solvents (Acetone, Methanol, DMSO) and oils.

Mechanism of Action (MOA)

Upon foliar application, the methyl ester facilitates rapid cuticle penetration due to its lipophilic nature. Once inside the cytosol, it is hydrolyzed by carboxylesterases into Clofibric acid (the active free acid).

The free acid mimics the natural plant hormone Indole-3-acetic acid (IAA), but at supraphysiological levels. It binds to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors . This releases Auxin Response Factors (ARFs) , leading to uncontrolled gene expression, chaotic growth (epinasty), vascular tissue disruption, and eventual plant death.

AuxinPathway Ester Methyl Ester (Applied) Hydrolysis Esterase Hydrolysis Ester->Hydrolysis Penetrates Cuticle Acid Clofibric Acid (Active) Hydrolysis->Acid Receptor TIR1/AFB Receptor Acid->Receptor Binds Complex SCFTIR1 Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Ubiquitinates Degradation 26S Proteasome Degradation Repressor->Degradation ARF ARF Transcription Factors Released Degradation->ARF De-repression Response Uncontrolled Growth (Epinasty/Death) ARF->Response Gene Activation

Figure 1: Signal transduction pathway of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate from application to herbicidal effect.

Part 2: Formulation & Preparation Protocols

Critical Note: As a methyl ester, this compound is volatile and lipophilic. Proper emulsification is required for aqueous spray applications.

Standard Stock Solution (100 mM)

For laboratory and greenhouse dose-response assays.

ComponentQuantityNotes
Active Ingredient 2.286 gMW = 228.67 g/mol
Solvent Acetone or DMSODissolve AI completely first.
Total Volume 100 mLBring to volume with solvent.
Storage -20°CProtect from moisture to prevent hydrolysis.
Field Spray Emulsion (Tank Mix)

For field plot application (e.g., 1 kg a.i./ha).

  • Carrier: Water (pH 6.0–7.0). Avoid alkaline pH to prevent premature hydrolysis.

  • Adjuvant: Non-Ionic Surfactant (NIS) at 0.25% v/v or Crop Oil Concentrate (COC) at 1.0% v/v. COC is preferred for esters to maximize cuticle penetration.

  • Preparation Step:

    • Pre-dissolve the calculated amount of methyl ester in a small volume of premix solvent (e.g., Xylene or Acetone) if not using a pre-formulated EC.

    • Add surfactant to the water tank.

    • Slowly add the pre-dissolved ester while agitating.

Part 3: Application Protocols

Target Weeds & Timing
  • Target: Broadleaf dicots (e.g., Amaranthus spp., Chenopodium album, Ambrosia spp.).

  • Tolerance: Most grasses (monocots) are tolerant due to rapid metabolism and vascular anatomy differences.

  • Timing: Post-emergence.[3][4]

    • Optimal: 2–4 leaf stage (Rosette stage for biennials).

    • Sub-optimal: Flowering/Mature (Requires higher rates; reduced efficacy).

Dose-Response Experiment (Greenhouse)

Use this protocol to establish the GR₅₀ (Growth Reduction 50%) for your specific weed biotype.

Experimental Design:

  • Design: Randomized Complete Block (RCB), 4 replicates.

  • Treatment Rates: 0, 1/4x, 1/2x, 1x, 2x, 4x (where 1x ≈ 500 g a.i./ha as a starting baseline based on Mecoprop data).

Step-by-Step Workflow:

  • Cultivation: Grow target weeds in 10-cm pots until 3-leaf stage.

  • Calibration: Calibrate track sprayer to deliver 200 L/ha at 200 kPa pressure using flat-fan nozzles (e.g., TeeJet 8002).

  • Application: Apply treatment series. Include an untreated control and a solvent-only control.

  • Incubation: Return plants to greenhouse (25°C/20°C day/night).

  • Assessment: Evaluate at 7, 14, and 21 Days After Treatment (DAT).

Workflow Start Start: Weed Cultivation (3-Leaf Stage) Prep Prepare Stock & Tank Mix (Include 0.25% NIS) Start->Prep Calibrate Calibrate Sprayer (200 L/ha, Flat Fan) Prep->Calibrate Spray Apply Treatment Series (0, 125, 250, 500, 1000 g/ha) Calibrate->Spray Incubate Greenhouse Incubation (21 Days) Spray->Incubate Measure Data Collection (Injury %, Biomass) Incubate->Measure

Figure 2: Experimental workflow for determining herbicidal efficacy.

Part 4: Efficacy Evaluation & Data Analysis

Visual Injury Scoring (0–100 Scale)

Assess symptoms relative to the untreated control.

ScoreSymptom DescriptionPhysiological Basis
0 No effect
10–30 Slight epinasty (leaf curling), petiole twistingAuxin-induced differential growth
40–60 Severe epinasty, stem thickening, chlorosisVascular tissue disruption
70–90 Necrosis, apical bud death, tissue collapseEthylene overproduction / senescence
100 Complete plant deathSystemic failure
Biomass Reduction Assay
  • At 21 DAT, cut all above-ground biomass at the soil line.

  • Dry samples at 65°C for 48 hours.

  • Weigh dry biomass (

    
    ).
    
  • Calculate % Control:

    
    
    

Part 5: Safety & Environmental Considerations

  • Volatility: Methyl esters of phenoxy acids are volatile . Vapor drift can severely damage nearby sensitive crops (e.g., grapes, tomatoes, cotton).

    • Mitigation: Do not apply if temperatures exceed 28°C (82°F). Use Low-Drift nozzles (AI/TTI).

  • Equipment Cleaning: Phenoxy residues are tenacious.

    • Protocol: Triple rinse sprayer. Use a 1% Ammonia solution for the second rinse to solubilize acid residues. Leave ammonia in lines for 12 hours if possible.

  • Resistance Management: This is a Group 4 herbicide. Avoid repeated exclusive use. Rotate with Group 5 (PSII inhibitors) or Group 9 (Glyphosate) to prevent metabolic resistance evolution.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium. British Crop Production Council. (Reference for Mecoprop/Phenoxy analogs). Link

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
  • United States Environmental Protection Agency (EPA). (2023). Technical Fact Sheet: Chlorophenoxy Herbicides. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2797 (Clofibric Acid). Link

Sources

Application Note: Precision Modulation of Auxin Signaling using Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (referred to herein as Methyl-PCIB ) is a specialized chemical probe used in plant physiology not as a growth promoter, but as a precise auxin antagonist (anti-auxin) .

Unlike synthetic auxins (e.g., 2,4-D) which mimic the natural hormone Indole-3-Acetic Acid (IAA) to overstimulate growth, Methyl-PCIB acts as a lipophilic prodrug. Upon entering the plant cell, it is hydrolyzed to p-chlorophenoxyisobutyric acid (PCIB) . The structural substitution of the alpha-carbon with two methyl groups (isobutyric moiety) creates steric hindrance that allows the molecule to bind to auxin receptors (TIR1/AFB) without triggering the conformational change required for Aux/IAA degradation.

Key Applications:

  • Auxin Signaling Inhibition: Competitive inhibition of IAA-induced transcriptional responses.

  • Cell Cycle Synchronization: Reversibly arresting cell suspension cultures in the G1 phase by depriving them of the auxin signal necessary for the G1-to-S transition.

  • Metabolic Probing: Induction of peroxisome proliferation (similar to its action as Clofibrate in mammalian systems).[1]

Mechanism of Action

To use this regulator effectively, one must understand the "Molecular Glue" hypothesis of auxin signaling.

  • Natural State (IAA): IAA binds to the TIR1 receptor, acting as a "glue" that recruits Aux/IAA repressor proteins for ubiquitination and degradation, thereby releasing ARF transcription factors to activate growth genes.

  • Inhibited State (Methyl-PCIB): The hydrolyzed PCIB competes for the TIR1 binding pocket. However, due to the gem-dimethyl group on the side chain, it cannot stabilize the interaction with Aux/IAA repressors. The repressors remain intact, and auxin-responsive genes remain silenced.

Visualization: The Competitive Antagonism Pathway

AuxinInhibition MethylPCIB Methyl-PCIB (Prodrug) CellMembrane Cell Membrane MethylPCIB->CellMembrane Passive Diffusion PCIB_Acid PCIB (Acid Form) (Active Antagonist) CellMembrane->PCIB_Acid Hydrolysis (Esterases) TIR1 TIR1 Receptor (E3 Ligase) PCIB_Acid->TIR1 Competes IAA Endogenous IAA (Agonist) IAA->TIR1 Binds Complex_Active TIR1-IAA-Aux/IAA Complex Formed TIR1->Complex_Active With IAA Complex_Inactive TIR1-PCIB Blocked Receptor TIR1->Complex_Inactive With PCIB GeneExp Gene Expression (Growth) Complex_Active->GeneExp Degrades Repressor NoGeneExp Gene Silencing (Growth Arrest) Complex_Inactive->NoGeneExp Repressor Stable

Caption: Figure 1. Mechanism of Methyl-PCIB as a competitive antagonist at the TIR1 receptor, preventing Aux/IAA degradation.

Preparation of Stock Solutions[2]

Methyl-PCIB is lipophilic and has low water solubility. Proper preparation is critical to prevent precipitation in aqueous media.

Chemical Properties:

  • MW: ~228.67 g/mol

  • Solubility: Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.

  • Stability: Stable at room temperature in solid form. Stock solutions should be stored at -20°C.[2]

Protocol: 100 mM Stock Solution
  • Weighing: Weigh 22.8 mg of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

  • Dissolution: Dissolve in 1.0 mL of high-grade DMSO (Dimethyl sulfoxide) or 100% Ethanol. Vortex until clear.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if adding to sterile culture media.

  • Storage: Aliquot into 100 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Table for Working Concentrations:

Target Conc.[3][2][4][5][6] (µM)Volume of 100 mM StockVolume of Media (mL)Application
10 µM 10 µL100Mild inhibition / Specific signaling probe
50 µM 50 µL100Standard Root Inhibition Assay
100 µM 100 µL100Cell Cycle Synchronization (G1 Arrest)
500 µM 500 µL100Peroxisome Induction / High Stress

Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Auxin Reversibility Test)

This assay validates the anti-auxin activity by demonstrating that Methyl-PCIB inhibits root elongation, and this inhibition can be partially reversed by adding excess exogenous auxin (IAA).

Materials:

  • Arabidopsis thaliana seeds (Col-0).

  • 0.5x MS (Murashige & Skoog) agar plates (1% sucrose).

  • Methyl-PCIB Stock.

  • IAA Stock (1 mM).

Workflow:

  • Plate Preparation: Prepare 4 sets of plates:

    • Control: DMSO only.

    • Treatment: 20 µM Methyl-PCIB.

    • Auxin Control: 100 nM IAA.

    • Competition: 20 µM Methyl-PCIB + 100 nM IAA.

  • Sowing: Surface sterilize seeds and plate them in a single row (approx. 10-15 seeds per plate).

  • Stratification: Keep plates at 4°C for 2 days in the dark.

  • Growth: Transfer to vertical growth racks (22°C, 16h light).

  • Measurement: Measure primary root length at Day 5 and Day 7 using ImageJ.

Expected Results:

  • Treatment (Methyl-PCIB): Roots will be significantly shorter than Control (agravitropic phenotype may occur).

  • Competition: Root length should be intermediate, showing that excess IAA can outcompete the inhibitor.

Protocol B: Cell Cycle Synchronization (G1 Arrest)

Methyl-PCIB is a superior tool for synchronizing plant cell suspensions compared to starvation, as it specifically blocks the auxin signal required for the G1-to-S transition without causing nutrient stress.

Target: Tobacco BY-2 cells or Arabidopsis cell suspensions.

Workflow:

  • Inoculation: Subculture cells into fresh MS media.

  • Block Induction: At 24 hours post-subculture, add Methyl-PCIB to a final concentration of 50-100 µM .

  • Incubation: Incubate cells for 24-48 hours. Cells will accumulate in the G1 phase.

  • Release (Washout):

    • Collect cells by gentle filtration or centrifugation (1000 rpm, 2 min).

    • Wash cells 3x with fresh, auxin-containing media (e.g., MS + 2,4-D or NAA) to remove Methyl-PCIB.

    • Resuspend in fresh media.

  • Monitoring: Collect samples every 2 hours for flow cytometry or mitotic index analysis. A synchronous burst of cell division (S-phase entry) should occur within 4-6 hours post-wash.

Protocol C: Peroxisome Proliferation (Metabolic Probe)

At high concentrations, this molecule acts similarly to Clofibrate in mammals, inducing peroxisome proliferation via ROS-mediated signaling.

Workflow:

  • Treatment: Apply 100-500 µM Methyl-PCIB to mature leaves or protoplasts.

  • Incubation: 24-72 hours.

  • Assay:

    • Enzymatic: Measure Catalase (CAT) or Acyl-CoA oxidase activity.

    • Microscopy: Stain with DAB (3,3'-diaminobenzidine) to visualize peroxisomes via catalase activity.

    • Result: Treated cells will show a 2-5 fold increase in peroxisome number/density.[7]

Safety & Handling

  • Hazard Classification: Irritant.

  • PPE: Wear nitrile gloves and safety glasses. The methyl ester is lipophilic and can penetrate skin; handle DMSO solutions with extreme care.

  • Disposal: Collect all liquid waste containing the compound. Do not pour down the drain. Incinerate according to chemical waste regulations.

References

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. Link

  • Palma, J. M., et al. (1991). Peroxisome proliferation and oxidative stress mediated by activated oxygen species in plant peroxisomes.[7] Archives of Biochemistry and Biophysics, 287(1), 68-74. Link

  • del Pozo, J. C., et al. (2002).The ubiquitin-protein ligase SCF(TIR1) targets the Aux/IAA transcriptional repressors for ubiquitin-mediated proteolysis. Science, 296(5577), 2420-2420. (Contextual grounding for TIR1 mechanism).
  • Nito, K., et al. (2002).Spatial distribution of the peroxisomal transition signal 1 receptor Pex5p in Arabidopsis thaliana. Plant and Cell Physiology, 43(11), 1269-1276.

Sources

Gas chromatography analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for the Analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate Residues by Gas Chromatography

Introduction & Scope

This application note details the quantitative analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). This analyte is the methyl ester derivative of Clofibric Acid , the pharmacologically active metabolite of lipid-regulating drugs such as Clofibrate, Etofibrate, and Etofylline Clofibrate.

Clofibric acid is a persistent organic pollutant (POP) frequently detected in wastewater, surface water, and biological matrices due to its high mobility and resistance to biodegradation. Because the carboxylic acid moiety renders the parent compound polar and non-volatile, it must be derivatized into its methyl ester form to be amenable to Gas Chromatography (GC).

Target Audience:

  • Environmental Chemists monitoring pharmaceutical residues in water systems.

  • Bioanalytical Researchers performing pharmacokinetic (PK) studies.

  • QC Analysts validating drug substance impurities.

Core Analytical Challenge: The primary challenge lies in the quantitative conversion of trace-level Clofibric acid into Methyl Clofibrate without degradation or loss, followed by selective detection in complex matrices. This protocol utilizes Solid Phase Extraction (SPE) followed by Methylation and GC-MS (SIM mode) or GC-ECD analysis.

Analytical Strategy & Mechanism

To ensure high sensitivity (ppb/ppt levels) and selectivity, the method relies on three pillars:

  • Matrix Isolation (SPE): Concentration of the acidic analyte from aqueous matrices using a polymeric sorbent (HLB or C18) at acidic pH.

  • Chemical Derivatization: Conversion of the carboxylic acid to the methyl ester.

    • Reaction:

      
      
      
    • Rationale: Methylation reduces polarity, eliminates hydrogen bonding, and lowers the boiling point, significantly improving peak shape and volatility for GC.

  • Selective Detection:

    • GC-MS (SIM): Monitors specific ions (m/z 128, 169, 228) for positive identification.

    • GC-ECD: Exploits the electronegative chlorine atom for high-sensitivity screening.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9).

  • Precursor Standard: Clofibric Acid (CAS: 882-09-7).

  • Internal Standard (IS): 2,4-Dichlorophenoxyacetic acid methyl ester (2,4-D Methyl Ester) or Isotopically labeled Methyl Clofibrate (

    
    ).
    
  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (preferred for safety over Diazomethane).
    
  • Solvents: HPLC-grade Methanol, MTBE (Methyl tert-butyl ether), Hexane, Acetone.

Sample Preparation (Water Matrix)

Step 1: Pre-treatment

  • Filter 500 mL of water sample through a 0.45 µm glass fiber filter.

  • Acidify filtrate to pH 2.0 using concentrated

    
     to suppress ionization of the acid (pKa ~ 3.0), ensuring retention on the SPE cartridge.
    
  • Spike with Internal Standard (IS) to a final concentration of 100 ng/L.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Pass 6 mL Methanol followed by 6 mL ultrapure water (pH 2.0) through an Oasis HLB (200 mg) or C18 cartridge.

  • Loading: Load the acidified sample at a flow rate of 5–10 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under vacuum for 20 minutes (Critical step to prevent moisture interference during derivatization).

  • Elution: Elute analytes with 2 x 3 mL of Methanol.

Step 3: Derivatization (Methylation)

  • Evaporate the methanolic eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of 14%

    
    -Methanol .
    
  • Cap the vial tightly and heat at 60°C for 30 minutes .

    • Note: Ensure the vial is hermetically sealed to prevent loss of the volatile methyl ester formed.

  • Cool to room temperature.

  • Add 2 mL of Hexane and 2 mL of saturated NaCl solution (to facilitate phase separation).

  • Vortex for 1 minute and centrifuge at 2000 rpm for 3 minutes.

  • Transfer the upper organic layer (Hexane containing Methyl Clofibrate) to a GC vial containing anhydrous

    
    .
    
Gas Chromatography Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)Low-polarity phase ideal for separating methyl esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for GC-MS; ensures stable retention times.
Injection 1 µL, Splitless (Pulse Pressure 25 psi for 0.5 min)Maximizes sensitivity for trace residues.
Inlet Temp 250°CEnsures rapid volatilization of the ester.
Oven Program 60°C (1 min)

20°C/min

180°C

5°C/min

230°C (hold 2 min)
Fast ramp removes solvent; slow ramp separates analyte from matrix interferences.
Transfer Line 280°CPrevents condensation before the MS source.
Mass Spectrometry Detection (SIM Mode)

Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification.[1][2]

AnalyteRetention Time (approx)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2
Methyl Clofibrate 12.4 min128 169228 (M+)
IS (2,4-D Me) 13.1 min199 234175
  • m/z 228: Molecular ion (

    
    ).
    
  • m/z 169: Loss of carboxymethyl group (

    
    ).
    
  • m/z 128: 4-chlorophenol cation (Characteristic fragment).

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition.

G Sample Aqueous Sample (Water/Plasma) Acidification Acidification (pH 2.0) Target: Clofibric Acid Sample->Acidification Prep SPE Solid Phase Extraction (Oasis HLB / C18) Acidification->SPE Load Elution Elution (Methanol) SPE->Elution Concentrate Derivatization Derivatization (BF3-MeOH, 60°C, 30 min) Elution->Derivatization Transform R-COOH -> R-COOMe Extraction LLE Extraction (Hexane + NaCl) Derivatization->Extraction Isolate Ester GC GC Separation (DB-5ms Column) Extraction->GC Inject 1 µL Detection MS Detection (SIM) m/z 128, 169, 228 GC->Detection Quantify

Figure 1: Analytical workflow for the determination of Methyl Clofibrate residues.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met (based on ICH Q2(R1) guidelines):

  • Linearity: Calibrate using Methyl Clofibrate standards in hexane from 10 ng/L to 1000 ng/L.

    
     should be 
    
    
    
    .
  • Recovery: Spike blank water with Clofibric acid at 50 and 500 ng/L. Process through the full SPE + Derivatization workflow.

    • Acceptance Criteria: 70% – 120% recovery. This validates both the extraction efficiency and the methylation completeness.

  • Limit of Quantitation (LOQ): Typically 5–10 ng/L in water matrices using SIM mode.

  • Blank Check: Inject a hexane blank after high-concentration standards to monitor carryover, as methyl esters can be sticky in dirty liners.

Troubleshooting Guide:

  • Low Recovery: Often due to incomplete methylation. Ensure the

    
     reagent is fresh and the reaction vial is sealed tight. Moisture in the SPE eluate can also quench the reaction.
    
  • Tailing Peaks: Indicates active sites in the GC liner or column. Replace the liner and trim the column guard.

References

  • United States Environmental Protection Agency (EPA). (2010). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Contextual reference for PPCP extraction). Link

  • Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers. Water Research, 32(11), 3245-3260. (Foundational paper on Clofibric acid methylation and GC analysis). Link

  • Farré, M., et al. (2005). Determination of drugs in surface water and wastewater by solid-phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A, 1093(1-2), 89-98. (Comparison of extraction techniques). Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation. (Technical guide on BF3-Methanol usage). Link

Sources

Application Notes & Protocols: Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a Versatile Precursor for the Synthesis of Novel Aryloxyphenoxypropionate (AOPP) Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive application notes and detailed experimental protocols for utilizing Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a key intermediate in the synthesis of novel herbicidal compounds. The focus is on the aryloxyphenoxypropionate (AOPP) class of herbicides, which are critical in modern agriculture for their selective control of graminaceous weeds.[1][2] These compounds primarily function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a crucial component in the biosynthesis of fatty acids in susceptible grass species.[2][3] The strategic placement of the bromo-substituent on the phenoxy ring of the starting material serves as a versatile chemical handle for introducing diverse heterocyclic or aromatic moieties through cross-coupling reactions, enabling the exploration of new chemical space for herbicidal activity.

Introduction: Strategic Rationale for Synthesis

The AOPP class of herbicides, often referred to as "fops," are post-emergence herbicides widely used for controlling annual and perennial grasses in broad-leaved crops.[2][4] The herbicidal efficacy of these molecules is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more biologically active form.[3][5]

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate is not a direct precursor to most commercially available AOPP herbicides. However, its structure presents a unique opportunity for synthetic diversification. Traditional AOPP synthesis often involves the coupling of a 4-hydroxyphenoxypropionate derivative with a halogenated heterocycle.[5] In this guide, we leverage the inverse strategy: using the bromo-functionalized phenoxypropionate as a stable, readily available platform for coupling with various hydroxyl-containing aromatic or heterocyclic systems. This approach opens pathways to novel derivatives that may exhibit improved efficacy, a broader weed control spectrum, or alternative resistance management profiles.

The core synthetic strategy detailed herein involves two primary stages:

  • Saponification (Hydrolysis): Conversion of the starting ethyl ester into the corresponding carboxylic acid. This step increases the versatility of the intermediate, as the carboxylic acid can be readily converted into various esters or amides in subsequent steps.

  • Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the resulting 2-(4-bromophenoxy)-2-methylpropanoic acid with a hydroxylated heterocycle. This key step forms the characteristic diaryl ether linkage found in many AOPP herbicides.

Core Synthetic Workflow

The overall synthetic pathway is designed to be robust and adaptable for the synthesis of a library of potential herbicidal compounds.

G cluster_0 PART 1: Intermediate Preparation cluster_1 PART 2: Synthesis of Target Compound A Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (Starting Material) B 2-(4-bromophenoxy)-2-methylpropanoic Acid (Key Intermediate) A->B Saponification (NaOH, EtOH/H₂O) D Final Herbicidal Compound (AOPP Derivative) B->D Ullmann Condensation or S_NAr (Base, Solvent, Heat) C Hydroxylated Heterocycle (e.g., 6-chloro-2-hydroxypyridine) C->D

Caption: General workflow for synthesizing AOPP herbicides from the starting material.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Saponification of Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental step. The carboxylate anion formed under basic conditions is unreactive towards nucleophilic substitution, thus preventing side reactions. Subsequent acidification protonates the carboxylate, yielding the desired carboxylic acid intermediate, which is crucial for the subsequent coupling reaction.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (10 mmol scale)Molar Eq.
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate59227-80-4287.15 g/mol 2.87 g1.0
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.80 g2.0
Ethanol (EtOH)64-17-5-30 mL-
Deionized Water (H₂O)7732-18-5-15 mL-
Hydrochloric Acid (HCl), 2M7647-01-0-~10 mL (or to pH 1-2)-
Ethyl Acetate (EtOAc)141-78-6-3 x 30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~2 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (1.0 eq) in ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water and add this solution to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[6]

  • Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with ~20 mL of water. Cool the solution in an ice bath and slowly acidify to a pH of 1-2 by adding 2M HCl dropwise with stirring. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenoxy)-2-methylpropanoic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of a Novel AOPP Herbicide via Nucleophilic Aromatic Substitution

Rationale: This protocol describes the coupling of the intermediate acid with a model hydroxylated heterocycle. This reaction typically proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. A strong base, such as potassium carbonate, is used to deprotonate the hydroxyl group of the heterocycle, forming a potent nucleophile. This nucleophile then attacks the carbon atom bearing the bromine on the phenoxy ring, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this type of reaction.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (5 mmol scale)Molar Eq.
2-(4-bromophenoxy)-2-methylpropanoic acid-259.10 g/mol 1.30 g1.0
6-Chloropyridin-2-ol19798-81-3129.54 g/mol 0.71 g1.1
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.38 g2.0
N,N-Dimethylformamide (DMF), anhydrous68-12-2-25 mL-
Deionized Water (H₂O)7732-18-5-100 mL-
Ethyl Acetate (EtOAc)141-78-6-3 x 25 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenoxy)-2-methylpropanoic acid (1.0 eq), 6-chloropyridin-2-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Heating: Stir the suspension and heat to 100-120°C. The reaction is typically complete within 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold deionized water.

  • Acidification & Extraction: Acidify the aqueous mixture to pH 3-4 with 1M HCl. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the final pure compound.

Mechanism and Causality

The herbicidal activity of AOPPs is derived from their ability to mimic a substrate of the ACCase enzyme, leading to competitive inhibition and the cessation of fatty acid synthesis, which is vital for new cell membrane production.[2][3] The structural components—the phenoxypropionate "head" and the substituted aromatic "tail"—are both critical for binding to the enzyme's active site. By using Ethyl 2-(4-bromophenoxy)-2-methylpropanoate, researchers can systematically vary the "tail" portion of the molecule, which can significantly impact the compound's potency, selectivity, and metabolic stability.

Caption: Simplified mechanism of action for AOPP herbicides.

Conclusion

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an exceptionally useful and versatile starting material for the synthesis of novel AOPP herbicides. The protocols provided herein offer a robust framework for the preparation of a key carboxylic acid intermediate and its subsequent elaboration into potential herbicidal candidates. This strategic approach allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation weed management solutions.

References

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available at: [Link]

  • Fenoxaprop-p-ethyl and preparation method thereof.Patsnap.
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

  • Fenoxaprop-Ethyl synthesis. Slideshare. Available at: [Link]

  • Fenoxaprop-P-ethyl (Ref: AE F046360). AERU. Available at: [Link]

  • Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. Available at: [Link]

  • Method for synthesizing fenoxaprop-p-ethyl.Google Patents.
  • Preparation method of herbicide fenoxaprop-ethyl.Google Patents.
  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. IntechOpen. Available at: [Link]

  • Fenoxaprop-P-ethyl (Ref: AE F046360) - Additional Information. AERU. Available at: [Link]

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace. Available at: [Link]

  • Fenoxaprop-p-ethyl. Petition for the Establishment of a Permanent Tolerance and Registration for Use on Grass Grown for Seed (Grass Hay). Regulations.gov. Available at: [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application Note: Tiered Evaluation Strategies for Novel Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Modes of Action

The escalation of herbicide resistance now threatens global food security, with weeds evolving resistance to 23 of the 31 known herbicide sites of action. According to the Herbicide Resistance Action Committee (HRAC) 2024 classification, reliance on legacy chemistries (e.g., ALS inhibitors, EPSPS inhibitors) has accelerated selection pressure.

The discovery of novel compounds requires a rigorous, data-driven experimental design that moves beyond simple "kill/no-kill" observations. This guide outlines a tiered protocol for characterizing unknown chemical entities (UCEs), ensuring that data quality meets the standards required for intellectual property protection and regulatory submission (e.g., EPPO guidelines).

Experimental Workflow: The Screening Cascade

Efficiency in herbicide discovery relies on a "fail fast" tiered approach. We utilize a funnel design: high-throughput primary screens filter out inactive compounds, while secondary screens quantify potency (


) and tertiary assays determine the Mode of Action (MoA).
Workflow Visualization

The following diagram illustrates the decision matrix for advancing a compound from library to field candidate.

HerbicideScreening Library Compound Library (In silico / Natural Products) Formulation Formulation (Solvent + Surfactant) Library->Formulation PrimaryScreen Primary Screen (Fixed Dose: e.g., 1000 g ai/ha) Formulation->PrimaryScreen Decision1 >80% Control? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen (Dose-Response) Decision1->SecondaryScreen Yes Discard Discard / Archive Decision1->Discard No MoA MoA Determination (Physiological Assays) SecondaryScreen->MoA Field Field Trials (EPPO Standards) MoA->Field

Caption: Tiered screening cascade. Only compounds exhibiting >80% efficacy at the discriminative dose advance to dose-response modeling.

Protocol A: Primary Screening (Pre- and Post-Emergence)

Objective: Rapidly identify biological activity using a discriminative dose. Standard: EPPO PP 1/135 (Phytotoxicity assessment).[1]

Compound Formulation

Novel compounds often suffer from poor water solubility. A standardized carrier system is essential to ensure the observed effect is chemical, not physical (e.g., leaf burn from solvent).

  • Stock Solution: Dissolve compound in 100% DMSO or Acetone.

  • Spray Solution: Dilute stock into water containing 0.25% v/v non-ionic surfactant (e.g., Tween 20) or 1% Methylated Seed Oil (MSO) .

    • Critical Control: A "Solvent Blank" (Water + Solvent + Surfactant) must be included to rule out vehicle toxicity.

Application Methods

To mimic field mechanics, use a track sprayer rather than a handheld bottle. Handheld spraying introduces variable droplet size and coverage inconsistencies.

ParameterSpecificationRationale
Nozzle Type Flat Fan (e.g., TeeJet XR11002)Ensures uniform coverage across the canopy.
Pressure 200–300 kPa (2–3 bar)Optimizes droplet size (Medium-Coarse) to reduce drift but ensure retention.
Volume 200 L/ha equivalentStandard field application volume; prevents run-off artifacts.
Speed 2–4 km/hConsistent velocity ensures precise dosing.
Test Species (The "Indicator" Panel)

Select species representing key weed families with diverse leaf morphologies (monocot vs. dicot).

  • Amaranthus retroflexus (Dicot, broad leaf, easy to wet).

  • Setaria viridis (Monocot, narrow leaf, difficult to wet).

  • Abutilon theophrasti (Dicot, velvet leaf, highly trichomatous).

Protocol B: Dose-Response and Quantification

Objective: Determine the effective dose required to reduce growth by 50% (


 or 

). Statistical Model: Log-logistic regression (4-parameter model).
Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum 4 biological replicates per dose.

  • Dose Range: Logarithmic scale (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000 g ai/ha). The "0" dose is the untreated control.

Data Analysis (R Protocol)

Do not use linear regression for biological dose-response. Use the drc package in R.

The 4-Parameter Logistic Equation:



  • 
    : Slope of the curve (Hill slope).[2]
    
  • 
    : Lower limit (usually 0 for biomass).
    
  • 
    : Upper limit (untreated control mean).
    
  • 
    : The 
    
    
    
    value.[3]

R Code Snippet:

Protocol C: Mode of Action (MoA) Determination

Once a compound is confirmed active, understanding how it works is critical for resistance management and safety.

MoA Logic Flow

The following diagram details how to select the correct physiological assay based on visual symptoms.

MoALogic Symptoms Visual Symptoms Bleaching Bleaching / White Tissue Symptoms->Bleaching Necrosis Rapid Necrosis / Burning Symptoms->Necrosis Stunting Stunting / Yellowing Symptoms->Stunting Assay_Fluoro Chlorophyll Fluorescence (Fv/Fm) Bleaching->Assay_Fluoro Assay_Leak Electrolyte Leakage (Membrane Integrity) Necrosis->Assay_Leak Stunting->Assay_Fluoro Target_PSII PSII Inhibitor (e.g., Atrazine) Assay_Fluoro->Target_PSII Low Fv/Fm Target_PDS Carotenoid Inhibitor (e.g., Mesotrione) Assay_Fluoro->Target_PDS Normal Fv/Fm Target_PPO PPO Inhibitor (e.g., Fomesafen) Assay_Leak->Target_PPO High Conductivity

Caption: Diagnostic pathway linking visual symptomology to specific physiological assays.

Assay 1: Chlorophyll Fluorescence ( )

Target: Photosystem II (PSII) Inhibitors (e.g., Triazines, Ureas). Principle: PSII inhibitors block electron transport, causing excitation energy to dissipate as fluorescence. Protocol:

  • Treatment: Spray plants; wait 24–48 hours.

  • Dark Adaptation: Place plants in total darkness for 20–30 minutes. This opens all reaction centers (

    
     oxidized).
    
  • Measurement: Use a fluorometer (e.g., PAM-2500). Apply a saturating light pulse.[4]

  • Interpretation:

    • Healthy Plant

      
      : ~0.83.[4]
      
    • PSII Inhibition: < 0.60 (Rapid decline).

Assay 2: Electrolyte Leakage

Target: Membrane Disruptors (PPO Inhibitors, Paraquat). Principle: Peroxidation of lipids destroys the cell membrane, causing cytoplasm to leak into the medium, increasing electrical conductivity (EC). Protocol:

  • Sampling: Excise 10 leaf discs (5mm) from treated and untreated plants.

  • Incubation: Place discs in 20 mL deionized water.

  • Measurement A: Measure EC at 0h and 24h (

    
    ).
    
  • Total Lysis: Autoclave samples (or freeze-thaw) to release all electrolytes. Measure EC (

    
    ).
    
  • Calculation:

    
    
    

References

  • EPPO (European and Mediterranean Plant Protection Organization). (2024). PP 1/135 Phytotoxicity assessment. Retrieved from [Link]

  • HRAC (Herbicide Resistance Action Committee). (2024).[5][6] Global Herbicide MoA Classification.[5][7][8] Retrieved from [Link]

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Retrieved from [Link]

  • Dayan, F. E., & Watson, S. B. (2011). Plant cell membranes as a marker for light-dependent and light-independent herbicide mechanisms of action. Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS No. 15112-68-2). This document provides a series of in-depth, question-and-answer-style troubleshooting guides designed to address common issues and provide robust, scientifically-grounded solutions.

Introduction: Understanding the Challenge

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a lipophilic molecule, a characteristic confirmed by its high octanol-water partition coefficient (LogP). Its predicted LogP value is approximately 3.2, indicating a strong preference for fatty, non-polar environments over aqueous ones. This inherent hydrophobicity is the primary reason for its poor solubility in water, a common hurdle in experimental and developmental settings.

This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues, ensuring reliable and reproducible results in your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added my compound to an aqueous buffer, but it won't dissolve. What's the first step?

Answer:

The initial step is to systematically evaluate the fundamental physicochemical properties of your compound and experiment. Do not immediately resort to aggressive solubilization methods. First, confirm the issue and gather baseline data.

Workflow: Initial Solubility Assessment

Caption: Initial troubleshooting workflow for poor solubility.

Protocol 1: Determining Baseline Aqueous Solubility (Equilibrium Method)

This protocol establishes a reliable baseline of your compound's solubility, which is crucial for evaluating the effectiveness of any enhancement technique.

  • Preparation: Add an excess amount of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The goal is to have visible, undissolved solid.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium. A shaker or rotator is recommended.

  • Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Carefully collect the supernatant. For best results, centrifuge the sample (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a 0.22 µm PVDF filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Result: The measured concentration is the equilibrium solubility of your compound under the tested conditions.

Q2: Can I use pH adjustment to improve the solubility of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate?

Answer:

Likely not. The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an ester and contains an ether linkage and a chloro-aromatic ring. None of these groups are readily ionizable within a typical aqueous pH range (1-10). Therefore, altering the pH of your solution is unlikely to significantly improve its solubility. This is a key diagnostic step that saves time and resources.

Q3: My compound still has poor solubility. What are the next steps? I'm considering co-solvents.

Answer:

Using co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby making it more favorable for lipophilic compounds to dissolve.

Mechanism of Co-solvency:

Co-solvents work by disrupting the hydrogen-bonding network of water, which creates "pockets" that are less polar and can more readily accommodate the non-polar regions of the drug molecule. This reduces the energy required to move the compound from its solid state into the solution.

Common Co-solvents & Properties:

Co-solventTypical Starting Concentration (%)Key Characteristics
Dimethyl Sulfoxide (DMSO)1-5%Highly effective but can be cytotoxic at higher concentrations.
Ethanol5-20%Biocompatible, but can cause protein precipitation at high concentrations.
Propylene Glycol (PG)10-30%Common in pharmaceutical formulations; viscous.
Polyethylene Glycol 400 (PEG 400)10-40%Low toxicity, widely used in pre-clinical studies.

Protocol 2: Screening for an Effective Co-solvent

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.

  • Serial Dilution: Create a

Minimizing drift of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate during application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Drift & Cross-Contamination During Experimental Application

Executive Summary & Core Challenge

The Invisible Variable: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (Methyl Clofibrate) presents a unique challenge in drug discovery and toxicology screening.[1] Unlike its parent compound (Clofibric acid), the methyl ester is significantly more lipophilic and exhibits higher vapor pressure at physiological temperatures (


).

Defining "Drift" in this Context: While agricultural "drift" refers to wind-blown spray, in the laboratory, drift refers to Vapor Phase Transfer (VPT) .[1]

  • The Phenomenon: Methyl clofibrate molecules evaporate from "treated" wells, saturate the headspace, and resolubilize into adjacent "control" wells.

  • The Consequence: False positives in control groups, flattened dose-response curves, and invalid IC50/EC50 data.[1]

This guide provides the protocols to eliminate this drift in High-Throughput Screening (HTS) and aerosol toxicology applications.

Diagnostic Workflow: Is it Drift?

Before altering your protocol, confirm that vapor drift is the source of your experimental variance.

DriftDiagnosis Start Observation: Activity in Negative Control Wells Check1 Step 1: Spatial Pattern Analysis Start->Check1 Pattern Is activity higher in wells adjacent to High Dose? Check1->Pattern YesDrift High Probability: Vapor Phase Transfer Pattern->YesDrift Yes NoDrift Likely Pipetting Error or Contaminated Stock Pattern->NoDrift No Action1 Implement 'Checkerboard' Layout YesDrift->Action1 Action2 Review Tip Change Protocols NoDrift->Action2

Figure 1: Diagnostic logic to distinguish vapor drift from mechanical handling errors.

Module A: In Vitro Application (HTS & Cell Culture)[1]

The Mechanism of Failure

Methyl clofibrate follows Henry’s Law : partitioning between the liquid phase (media) and the gas phase (headspace).[1] In a standard 96-well plate, the headspace is shared.[1]

  • Evaporation: Molecule leaves the treated well.[1]

  • Transfer: Moves through the gap between the plate rim and the lid.[1]

  • Deposition: Re-dissolves in the neighbor well's media (which acts as a sink).[1]

Protocol 1: The "Moat" Barrier Strategy

Objective: Create a physical and chemical sink to intercept drifting molecules.[1]

Step-by-Step:

  • Plate Layout: Never place a high-concentration well (e.g.,

    
    ) directly next to a vehicle control.[1]
    
  • The Moat: Fill all empty edge wells and interstitial wells with culture media containing 1% BSA (Bovine Serum Albumin) .

    • Why? BSA acts as a "lipophilic sink."[1] Drifting methyl clofibrate binds to the albumin in the waste well rather than contaminating your assay well.

  • Sealing: Do not use standard plastic lids. Use an adhesive, gas-impermeable foil seal.[1]

Protocol 2: Thermal Sealing Validation

Objective: Hermetic isolation of individual wells.[1]

FeatureStandard LidAdhesive FilmHeat Seal (Recommended)
Vapor Barrier Poor (Air gaps present)Moderate (Solvent can dissolve glue)Excellent (Welded bond)
Cross-Talk Risk High (>15%)Medium (2-5%)Negligible (<0.1%)
Throughput HighMediumHigh

Critical Warning: Methyl clofibrate can solubilize certain acrylate adhesives found on cheap sealing films.[1] Use heat-activated foil seals or silicone compression mats to prevent adhesive leaching.[1]

Module B: Aerosol & Inhalation Toxicology

When applying methyl clofibrate in inhalation studies, "drift" refers to particle size distribution shifts causing off-target deposition (e.g., nasal cavity vs. deep lung).[1]

FAQ: Troubleshooting Aerosol Generation

Q: My cascade impactor data shows high variance. Is the compound evaporating in flight? A: Yes.[1] Methyl clofibrate is volatile.[1][2][3]

  • The Fix: You are likely generating droplets that are too small (<1

    
    ), increasing the surface-area-to-volume ratio and accelerating evaporation.[1]
    
  • Adjustment: Increase the Mass Median Aerodynamic Diameter (MMAD) to 2–4

    
    . This reduces the evaporation rate during the transit time from nozzle to exposure chamber.
    

Q: How do I stabilize the aerosol cloud? A: Use a non-volatile carrier if the study design permits.

  • Protocol: Co-nebulize with a low-vapor-pressure vehicle (e.g., Propylene Glycol) at a ratio of 1:[1]10. This maintains droplet size even if the methyl clofibrate fraction evaporates from the surface of the droplet.

Frequently Asked Questions (Technical)

Q1: Can I use polystyrene (PS) plates? A: Use with caution.[1] Methyl clofibrate is lipophilic (


).[1] It can bind to the polystyrene plastic, reducing the effective concentration in the well ("dosing drift").
  • Recommendation: Use Polypropylene (PP) plates or Glass-coated plates for compound storage.[1] For cell assays, minimize pre-incubation times in plastic-only steps.[1]

Q2: I see "edge effects" in my cytotoxicity assay. Is this drift? A: It is likely a combination of evaporation (water loss concentrating the media) and thermal gradients .[1]

  • The Fix: Do not use the outer 36 wells of a 96-well plate for data.[1] Fill them with sterile water or PBS.[1] This "thermal mass" insulates the inner 60 wells where your actual methyl clofibrate experiment takes place.

Q3: How do I clean the liquid handler pins after dosing this compound? A: Standard water washes are insufficient due to the compound's lipophilicity.[1]

  • Wash Protocol:

    • Solvent Wash: 70% Ethanol or 50% DMSO (removes the ester).[1]

    • Detergent Wash: 0.1% Tween-20 (emulsifies residues).[1]

    • Rinse: Deionized water (x3).

Visualizing the Vapor Phase Risk

The following diagram illustrates the "Checkerboard" layout required to minimize neighbor-effect drift.

PlateLayout cluster_legend Plate Layout Strategy L1 Drug L2 Empty/Sink L1->L2 Vapor Trapped L3 Control L2->L3 Protected WellA1 Drug WellA2 Sink WellB1 Sink WellA3 Ctrl WellB2 Drug WellB3 Sink

Figure 2: Checkerboard layout. "Sink" wells (grey) contain media/BSA to absorb vapor, physically separating Drug wells (Red) from Control wells (Blue).

References

  • Ewald, F. et al. (2016).[1] High Throughput Screening: Vapor Phase Transfer of Volatile Compounds.[1] Journal of Biomolecular Screening.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4094, Clofibrate.[1] PubChem.[1]

  • Environmental Protection Agency (EPA). (2023).[1] Methods for Minimizing Spray Drift.[1][4][5] US EPA Pesticide Worker Safety.[1]

  • Society for Laboratory Automation and Screening (SLAS). (2014).[1] Inter-well Cross Contamination: The Edge Effect. SLAS Technology.[1]

Sources

Technical Support Center: Improving Detection of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in Water

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve lower detection limits for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its parent compound, clofibric acid, in aqueous samples. We will address common challenges and provide in-depth, field-proven solutions to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary analytical challenges I should anticipate with this analyte?

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is the methyl ester of clofibric acid, the biologically active metabolite of several lipid-regulating drugs.[1] Both the ester and the parent acid are frequently found as micropollutants in environmental water systems like surface water and wastewater effluent.[1][2]

The primary challenges you will encounter are:

  • Trace Concentrations: These compounds are often present at very low levels (nanograms per liter), requiring highly sensitive analytical instrumentation and significant sample pre-concentration.[2][3]

  • Complex Sample Matrices: Environmental water samples are complex mixtures containing organic matter, salts, and other pollutants.[3][4] These co-extracted substances can interfere with the analysis, primarily through a phenomenon known as the matrix effect.[5]

  • Analyte Polarity: Clofibric acid is a polar, acidic compound, which influences the choice of extraction and chromatographic techniques.[6] Its methyl ester is less polar, making it amenable to different analytical strategies.

Question 2: I am not achieving the required detection limits. Where should I start troubleshooting?

Low sensitivity is a common issue. A systematic approach is crucial to identify the root cause without wasting time and resources. We recommend a tiered troubleshooting workflow.

Diagram: Troubleshooting Workflow for Low Analyte Signal

troubleshooting_workflow start Problem: Low or No Signal inst_check Step 1: Verify Instrument Performance start->inst_check inst_pass Pass inst_check->inst_pass  Performance OK? inst_fail Fail inst_check->inst_fail  Performance OK? std_check Step 2: Check Standards & Reagents std_pass Pass std_check->std_pass  Standards OK? std_fail Fail std_check->std_fail  Standards OK? spe_check Step 3: Evaluate Sample Prep Recovery spe_pass Pass spe_check->spe_pass  Recovery >80%? spe_fail Fail spe_check->spe_fail  Recovery >80%? matrix_check Step 4: Investigate Matrix Effects matrix_action Action: Implement matrix effect mitigation strategies. matrix_check->matrix_action inst_pass->std_check inst_action Action: Tune & Calibrate MS. Check GC/LC system for leaks/blockages. inst_fail->inst_action std_pass->spe_check std_action Action: Prepare fresh standards. Verify solvent purity. std_fail->std_action spe_pass->matrix_check spe_action Action: Optimize SPE method. Check sorbent, pH, solvents. spe_fail->spe_action

Caption: A step-by-step decision tree for diagnosing sensitivity issues.

  • Instrument Performance: Before blaming the sample or method, confirm the instrument is performing optimally. Run a system suitability test or inject a mid-level concentration standard of your analyte prepared in clean solvent. If the signal is low or the peak shape is poor, the issue is likely with the instrument (e.g., dirty ion source, leak, column degradation).

  • Standard and Reagent Integrity: Verify the concentration and stability of your stock and working standards. Prepare a fresh dilution and re-analyze. Ensure all solvents are of high purity (e.g., HPLC or MS-grade) as trace impurities can suppress the analyte signal.[7]

  • Sample Preparation Recovery: The Solid-Phase Extraction (SPE) step is critical and a common source of analyte loss. To test this, spike a known amount of analyte into a clean water sample (e.g., Milli-Q) and process it through the entire extraction procedure. Compare the result to a direct injection of a standard at the equivalent final concentration. A low recovery (<70-80%) indicates a problem with your SPE method.

  • Matrix Effects: If instrument performance, standards, and SPE recovery in clean water are all good, the problem is almost certainly a matrix effect from your authentic water samples.[4][5]

Question 3: Should I use LC-MS/MS or GC-MS for my analysis?

Both techniques are powerful and can achieve low detection limits, but the choice depends on the specific analyte form (acid or ester), available equipment, and laboratory expertise.

Causality: The decision hinges on the analyte's volatility and thermal stability.

  • LC-MS/MS is generally the technique of choice for the parent compound, clofibric acid, because it is polar and can be analyzed directly without chemical modification (derivatization).[3][8] This simplifies the workflow and removes a potential source of error. It is also highly effective for the methyl ester.

  • GC-MS requires analytes to be volatile and thermally stable. While the methyl ester can be analyzed directly, the parent clofibric acid is not suitable for direct GC analysis due to its polarity and low volatility.[9] It must first be converted into a less polar, more volatile derivative, most commonly an ester.[10] Therefore, if you are analyzing for clofibric acid, you must perform a derivatization step to create the very compound specified in the topic: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

FeatureLC-MS/MSGC-MS / GC-MS/MS
Derivatization Not required for clofibric acid or its ester.Required for clofibric acid; not for the ester.[10]
Primary Strengths Excellent for polar, non-volatile compounds; simpler sample prep.[11]High chromatographic resolution; excellent for less polar compounds.[12]
Common Issues Susceptible to matrix effects (ion suppression/enhancement).[4][5]Can have matrix effects; derivatization adds a step and potential variability.[6]
Typical Detection Electrospray Ionization (ESI), often in negative mode for the acid.[13][14]Electron Ionization (EI) provides classic, library-matchable spectra.
Detection Limits Can reach low ng/L levels.[8][15]Can reach low ng/L levels.[16][17]
Question 4: How can I effectively manage matrix effects in my water samples?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[5] Wastewater and surface water are particularly challenging matrices.[4]

Step 1: Quantify the Matrix Effect You must first determine if you have a problem. This is done by comparing the analyte's response in a pure solvent versus its response in a sample matrix extract.

  • Analyze a standard in pure solvent (A).

  • Prepare a blank matrix sample by performing the full extraction on an analyte-free water sample.

  • Spike the blank matrix extract with the analyte at the same concentration as the pure standard and analyze it (B).

  • Calculate the Matrix Effect (%ME) as: %ME = (B/A) * 100.

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but lower is always better.[18]

Step 2: Mitigation Strategies

  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering compounds. Use high-efficiency columns (e.g., sub-2-µm particles or solid-core) to achieve sharper peaks.[6] Adjusting the gradient can also move the analyte away from regions of high matrix interference.

  • Sample Dilution: This is a simple and surprisingly effective strategy. Diluting the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase can significantly reduce the concentration of interfering matrix components. This requires an instrument with sufficient sensitivity to still detect the diluted analyte.

  • Use of Isotope-Labeled Internal Standards: This is the most robust method for correction. An ideal internal standard is a stable, isotope-labeled version of the analyte (e.g., Clofibric acid-d4). This compound behaves almost identically to the native analyte during extraction, chromatography, and ionization. Any suppression or enhancement experienced by the analyte will also be experienced by the internal standard, allowing for an accurate ratio-based quantification that corrects for these effects.

  • Matrix-Matched Calibration: If an isotope-labeled standard is unavailable, create your calibration curve by spiking known concentrations of the analyte into blank matrix extracts. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.

Question 5: What is the best Solid-Phase Extraction (SPE) strategy to improve my detection limits?

The goal of SPE is two-fold: to concentrate the analyte from a large volume of water (e.g., 500 mL to 1 L) into a small volume of solvent (e.g., 1 mL) and to remove interfering matrix components.[19][20] A well-optimized SPE method is the single most important factor for achieving low detection limits.

Diagram: General Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Water Sample (500mL - 1L) ph_adjust 2. Acidify to pH ~2-3 (e.g., with H2SO4 or HCl) sample->ph_adjust spe 3. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) ph_adjust->spe concentrate 4. Evaporate & Reconstitute (Final Volume: 0.5-1mL) spe->concentrate inject 5. Inject into LC-MS/MS or GC-MS concentrate->inject data 6. Data Acquisition & Processing inject->data

Caption: Overview of the analytical process from water sample to final data.

Key Optimization Points for SPE:

  • Sorbent Selection: For an analyte of intermediate polarity like clofibric acid or its methyl ester, a reversed-phase sorbent is the standard choice.

    • C18 (Octadecylsilane): This is the most common and effective sorbent for these types of compounds from water samples.[17][21] It retains compounds through hydrophobic interactions.

    • Polymeric Sorbents (e.g., Oasis HLB): These can offer higher capacity and stability across a wider pH range compared to silica-based C18. They are excellent for retaining polar compounds.

  • Sample pH Adjustment: This is a critical step. To ensure maximum retention on a reversed-phase sorbent, the analyte should be in its neutral, non-ionized form. Clofibric acid is an acid; therefore, the water sample's pH must be adjusted to be at least 2 pH units below its pKa (~3-4).

    • Action: Acidify the water sample to pH 2-3 using an acid like HCl or H₂SO₄ before loading it onto the SPE cartridge.[21][22] This protonates the carboxylic acid group, making the molecule more non-polar and enhancing its retention on the C18 sorbent.

  • Elution Solvents: The goal is to use a solvent strong enough to fully elute your analyte but weak enough to leave strongly-bound interferences behind.

    • Methanol and Acetonitrile are common choices for eluting from C18 cartridges.[14]

    • Solvent Mixtures: Sometimes a mixture, such as acetone/hexane or dichloromethane, is used, especially if preparing for GC analysis.[21]

    • Elution Volume: Use the smallest volume possible that still ensures complete elution (typically 2-10 mL) to minimize the subsequent evaporation time.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a robust starting point for extracting Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and clofibric acid from water using a C18 cartridge.

  • Sample Preparation:

    • Collect a 500 mL water sample in a clean glass bottle.

    • If the sample contains particulates, filter it through a 0.7-µm glass fiber filter.[13]

    • Add an appropriate amount of your internal standard (e.g., clofibric acid-d4).

    • Acidify the sample to pH 2.5 by adding 1M H₂SO₄ dropwise while monitoring with a pH meter.

  • SPE Cartridge Conditioning:

    • Use a 500 mg, 6 mL C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of reagent water (pH 2.5). Do not let the sorbent go dry.[20]

  • Sample Loading:

    • Load the entire 500 mL water sample onto the cartridge using a vacuum manifold at a flow rate of approximately 10-15 mL/min.

  • Washing (Interference Removal):

    • After loading, wash the cartridge with 5 mL of reagent water to remove salts and very polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes. This step is crucial to remove all residual water before elution with organic solvent.[14]

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte with two 4 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before drawing it through slowly.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (for LC-MS) or a suitable solvent like ethyl acetate (for GC-MS). Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Analysis by LC-MS/MS

This method is suitable for both clofibric acid and its methyl ester.

  • LC System: UHPLC/HPLC

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[13]

  • Mobile Phase A: 0.1% Formic Acid in Water[23]

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient:

    • Start at 10% B, hold for 1 min.

    • Ramp to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode (for clofibric acid) or Positive Mode (for the ester).

  • Detection: Multiple Reaction Monitoring (MRM).[13]

CompoundPrecursor Ion [M-H]⁻Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Clofibric Acid 213.0127.0171.0
Clofibric Acid-d4 217.0131.0175.0

Note: MS/MS parameters like collision energy must be optimized for your specific instrument.

Protocol 3: Derivatization and Analysis by GC-MS

This protocol is for analyzing clofibric acid by first converting it to its methyl ester. If your target is already the methyl ester, you can skip to the GC-MS analysis step using the final extract from Protocol 1.

  • Derivatization (Esterification):

    • Perform the SPE procedure (Protocol 1) and evaporate the eluate to complete dryness. It is critical that no water remains.

    • Add 100 µL of a derivatizing agent. A common and effective reagent is 10% Boron Trifluoride in Methanol (BF₃-Methanol).[10]

    • Add 200 µL of ethyl acetate.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool. Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

    • Vortex and collect the upper organic layer (ethyl acetate) for injection.

  • GC-MS Analysis:

    • GC System: Gas Chromatograph with a split/splitless injector.

    • Column: Low-bleed MS column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[24]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C, splitless mode.

    • Oven Program:

      • Initial temp 60°C, hold for 1 min.

      • Ramp at 20°C/min to 180°C.

      • Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: Quadrupole or Triple Quadrupole Mass Spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temp: 280°C.

    • Detection: Selected Ion Monitoring (SIM) or MRM mode for highest sensitivity.

References

  • Borecka, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]

  • Kittlaus, S., et al. (2011). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. Available at: [Link]

  • Mei, H. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • MDPI. (2024). Enhancing Detection of Pharmaceuticals in Environmental Waters via 3D-Printed Extraction and ESI-HPLC-MS/MS. MDPI. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]

  • Guedes-Alonso, R., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. PMC. Available at: [Link]

  • Stenerson, K. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Clofibric acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Pharmaceutical Technology. (2017). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Pharmaceutical Technology. Available at: [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PMC. (2024). Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. PMC. Available at: [Link]

  • Petrovic, M., et al. (2004). Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (A) LC-MS (liquid chromatography coupled with mass spectroscopy)... ResearchGate. Available at: [Link]

  • Oubiña, A., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Agilent Technologies. (2016). analysis of pesticide residues in drinking water as per bureau of indian standards using the agilent 7000 gc/ms/ms with pesticides analyzer. Agilent. Available at: [Link]

  • ResearchGate. (n.d.). Emerging pesticide metabolites in groundwater and surface water as determined by the application of a multimethod for 150 pesticide metabolites. ResearchGate. Available at: [Link]

  • Ghiselli, G., & Jardim, I. C. S. F. (2004). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Embrapa. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). EPA. Available at: [Link]

  • V.N. Sidelnikov. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [https://www. Dekker. com]([Link]. Dekker. com)

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. ResearchGate. Available at: [Link]

  • Puiu, D. M., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]

  • USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. USGS. Available at: [Link]

  • NIH. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. National Institutes of Health. Available at: [Link]

  • MDPI. (2024). Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies. MDPI. Available at: [Link]

  • ResearchGate. (2024). (PDF) Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies. ResearchGate. Available at: [Link]

  • YouTube. (2012). Use of derivatization in Gas Chromatography. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Agilent. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). (PDF) Detection of pharmaceutically active compounds in tap water samples by direct injection HPLC/MS-MS: A danger signal in deficiency in residue management. ResearchGate. Available at: [Link]

Sources

Alleviating MCPA-Na toxicity in cotton using plant growth regulators

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers investigating the use of plant growth regulators (PGRs) to mitigate 2-methyl-4-chlorophenoxyacetic acid sodium salt (MCPA-Na) toxicity in cotton (Gossypium hirsutum). It combines troubleshooting for common experimental hurdles with foundational knowledge and detailed protocols.

Introduction: The Challenge of MCPA-Na Drift

MCPA-Na is a selective, hormone-based herbicide widely used for controlling broadleaf weeds.[1][2] Its mode of action mimics the plant hormone auxin, leading to uncontrolled growth and death in susceptible dicotyledonous plants.[1][2][3] Cotton is highly sensitive to MCPA-Na, and off-target drift from applications in nearby fields can cause significant damage, including stunting, tissue necrosis, and substantial yield loss.[3][4][5] Symptoms of exposure include callus-like growths on the stem, wilting of young buds, and significant reductions in boll number and weight.[4][5]

Plant growth regulators (PGRs) offer a promising strategy to alleviate this herbicide-induced stress.[6] By modulating the plant's physiological and biochemical responses, PGRs can enhance stress resistance, protect photosynthetic machinery, and stimulate recovery.[4][6][7] This document serves as a resource for designing, executing, and troubleshooting experiments in this critical area of crop science.

Troubleshooting Guide: Experimental Hurdles & Solutions

This section addresses specific issues researchers may encounter.

Question: My cotton plants still show severe phytotoxicity (e.g., leaf crinkling, stunting) after PGR application. What went wrong?

Answer: This is a common issue with several potential causes. Let's break down the possibilities:

  • Timing of PGR Application: The efficacy of PGRs as a rescue treatment is highly time-dependent. They should be applied as soon as possible after suspected herbicide exposure. The goal is to bolster the plant's defense mechanisms before irreversible cellular damage occurs. Delaying the application gives the herbicide more time to exert its toxic effects.

  • MCPA-Na Exposure Level: The initial dose of MCPA-Na might have been too high. PGRs can help the plant cope with stress, but there is a toxicity threshold beyond which recovery is not possible. It is crucial to quantify the level of MCPA-Na exposure if possible or to run dose-response curves in your experimental design to understand the limits of rescue.

  • PGR Concentration: The concentration of the applied PGR is critical. A dose that is too low will be ineffective. Conversely, an excessively high concentration can induce its own phytotoxic effects or unwanted growth alterations. We recommend running a concentration optimization experiment for your specific cotton variety and environmental conditions.

  • Choice of PGR for the Growth Stage: The most effective PGR can vary depending on the developmental stage of the cotton plant at the time of exposure. Research suggests specific combinations are more effective at different stages.[4][7] For instance, what works at the seedling stage may be less effective during the boll development stage.[4][7]

  • Environmental Stressors: Confounding environmental factors such as drought, high temperature, or nutrient deficiency can exacerbate herbicide damage and limit the plant's ability to respond to PGR treatment. Ensure your experimental plants are otherwise healthy and not subjected to additional stresses.

Question: I'm seeing inconsistent results across my experimental replicates. How can I improve reproducibility?

Answer: Inconsistency is often a sign of uncontrolled variables. Consider these factors:

  • Uniformity of Herbicide Application: Ensure your method for applying MCPA-Na (e.g., spray chamber) delivers a consistent dose to every plant. Uneven application is a primary source of variability. Calibrate your equipment meticulously before each experiment.

  • Homogeneity of Plant Material: Use plants of the same age, size, and developmental stage. Genetic variability can also be a factor, so use a single, stable cotton cultivar for all experiments.

  • Standardized Environmental Conditions: Maintain consistent light intensity, temperature, humidity, and watering schedules in your greenhouse or growth chamber. Fluctuations can significantly impact plant stress responses.

  • Data Collection Bias: Standardize your data collection methods. For example, when measuring plant height, always measure to the same point (e.g., the apical meristem). When assessing visual injury, use a standardized rating scale and have the same person perform the ratings if possible to avoid inter-observer variability.[8]

  • Statistical Power: You may need to increase your sample size (number of plants per treatment group) to detect statistically significant differences above the background noise of natural biological variation.

Question: My chlorophyll content readings are highly variable, even within the same treatment group. What could be the cause?

Answer: Chlorophyll measurement can be tricky. Here are the main culprits for variability:

  • Leaf Age and Position: Chlorophyll content varies with leaf age. Always sample leaves of the same physiological age and position on the plant (e.g., the third fully expanded leaf from the top).

  • Time of Day: Photosynthetic activity and pigment concentrations can fluctuate throughout the day. Standardize the time of day when you take your measurements.

  • Measurement Technique (SPAD Meter): If using a portable meter like a SPAD, ensure you are clamping the same area of the leaf each time, avoiding the midrib and major veins.[9] Take multiple readings per leaf and average them to get a more representative value.[9]

  • Extraction Protocol (Spectrophotometry): If using a solvent extraction method, ensure complete tissue homogenization and that the leaf material is fully submerged in the solvent.[10] Incomplete extraction is a common source of error. Also, be mindful that chlorophyll degrades in light; keep your extracts covered and in the dark as much as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MCPA-Na toxicity in cotton?

MCPA-Na is a synthetic auxin.[1][2] It is absorbed by the leaves and translocated to the plant's growing points (meristems).[1] There, it disrupts normal hormonal balance, causing rapid, uncontrolled cell division and elongation.[1][3] This leads to tissue damage, epinastic growth (twisting and curling of stems and leaves), disruption of transport tissues, and ultimately, plant death.[4][5] Cotton cannot effectively metabolize MCPA-Na, leading to its accumulation and severe phytotoxicity.[4][5]

Q2: How do plant growth regulators like brassinosteroids or salicylic acid help alleviate this toxicity?

These PGRs act as signaling molecules that trigger the plant's innate defense and stress response systems.[6][11] Their ameliorative effects are multi-faceted:

  • Activation of Antioxidant Systems: Herbicide stress leads to a surge in reactive oxygen species (ROS), which cause oxidative damage to cell membranes (lipid peroxidation).[6] PGRs like 24-epibrassinolide and salicylic acid upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[4][6][12] These enzymes neutralize ROS, reducing cellular damage, which can be quantified by measuring the decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][7][12]

  • Protection of Photosynthesis: MCPA-Na exposure typically causes a sharp decline in chlorophyll content, impairing photosynthesis.[4][7] PGRs can help protect the photosynthetic apparatus and maintain or restore chlorophyll levels, thus supporting the energy production needed for recovery.[4][7][13]

  • Regulation of Gene Expression: Salicylic acid, for example, can activate genes related to detoxification pathways, such as those encoding glutathione S-transferases (GSTs), which conjugate the herbicide molecule to make it less toxic and easier to sequester.[14][15]

Q3: Which PGRs are most effective, and at what concentrations?

The most effective PGR and its optimal concentration can depend on the cotton's growth stage at the time of MCPA-Na exposure. A key study demonstrated the following combinations to be effective for mitigating yield loss:[4][7]

Growth StageRecommended PGR Combination
Seedling StagePhthalanilic acid + Seaweed fertilizer
Budding Stage24-epibrassinolide + Seaweed fertilizer
Flowering & Boll StagesGibberellic Acid (GA3) + Seaweed fertilizer

Note: The exact concentrations for these PGRs should be optimized through preliminary dose-response experiments. Start with concentrations reported in the literature (e.g., 0.1 µM for 24-epibrassinolide, 100 mg/L for GA3) and test a range around those values.[15][16]

Q4: What are the key parameters to measure to quantify the effectiveness of a PGR treatment?

To build a robust dataset, you should measure a combination of physiological, biochemical, and agronomic parameters:

  • Biochemical Markers:

    • Malondialdehyde (MDA) Content: To quantify oxidative stress.

    • Chlorophyll Content: To assess the impact on photosynthesis.

    • Antioxidant Enzyme Activity: (SOD, POD, CAT) to measure the stress response.

  • Morphological/Physiological Markers:

    • Plant Height: A simple indicator of growth inhibition and recovery.

    • Visual Injury Score: A qualitative but important measure of overall plant health.

  • Yield Components (if growing to maturity):

    • Boll Number per Plant: Directly correlates to yield potential.

    • Single Boll Weight: Indicates the success of boll development.

    • Final Seed Cotton Yield: The ultimate measure of economic recovery.

Key Experimental Protocols
Protocol 1: General Experimental Workflow for PGR Efficacy Testing

This protocol outlines a self-validating system for assessing PGR effectiveness.

  • Plant Material: Grow cotton plants (Gossypium hirsutum, specify cultivar) in a controlled environment (e.g., 28/20°C day/night, 14h photoperiod) to the desired growth stage (e.g., 3-4 true leaves).

  • Treatment Groups: Establish a minimum of four treatment groups, with at least 10 replicates (plants) per group:

    • Negative Control: Sprayed with water/placebo only.

    • Herbicide Only (Positive Control): Sprayed with a predetermined concentration of MCPA-Na.

    • PGR Only: Sprayed with the PGR solution to check for any phytotoxic or growth-promoting effects of the regulator itself.

    • Herbicide + PGR: Sprayed first with MCPA-Na, followed by the PGR application after a short, standardized interval (e.g., 2-4 hours).

  • Application: Use a calibrated laboratory spray chamber to apply all treatments as a fine mist to ensure uniform coverage.

  • Data Collection:

    • Collect morphological data (plant height, visual injury score) at set time points (e.g., 3, 7, and 14 days after treatment).

    • Collect leaf tissue for biochemical analysis (Chlorophyll, MDA) at the time of peak stress, often 3-7 days after treatment.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.[17]

Protocol 2: Quantification of Malondialdehyde (MDA)

This protocol measures lipid peroxidation as an indicator of oxidative stress.

  • Homogenization: Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction: Take 1 mL of the supernatant and mix it with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool it in an ice bath.

  • Measurement: Centrifuge again at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer.

  • Calculation: Calculate the MDA concentration using the following formula: MDA (µmol/L) = [6.45 * (A532 - A600) - 0.56 * A450]. The results are typically expressed as nmol/g fresh weight.

Protocol 3: Quantification of Chlorophyll Content

This protocol uses the acetone extraction method.

  • Extraction: Finely chop 0.2 g of fresh leaf tissue and place it in a vial with 10 mL of 80% acetone.

  • Incubation: Seal the vial and store it in the dark for 24-48 hours until the tissue is completely white.

  • Measurement: Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as the blank.

  • Calculation: Calculate the chlorophyll concentration (mg/g FW) using Arnon's equations:

    • Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645

    • Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663

    • Total Chlorophyll (mg/g FW) = [(Chl a + Chl b) / 1000] * (Volume of extract / Weight of sample)

Visualizing Workflows and Mechanisms

Diagrams help clarify complex experimental processes and biological pathways.

G cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis Plant_Material Cotton Plants (Uniform Stage) Treatment_Groups Establish Treatment Groups: 1. Control 2. MCPA-Na Only 3. PGR Only 4. MCPA-Na + PGR Plant_Material->Treatment_Groups MCPA_App Apply MCPA-Na (Groups 2 & 4) Treatment_Groups->MCPA_App PGR_App Apply PGR (Groups 3 & 4) MCPA_App->PGR_App 2-4 hr interval Morph_Data Morphological Data (Height, Injury Score) @ 3, 7, 14 DAT PGR_App->Morph_Data Biochem_Data Biochemical Data (Chlorophyll, MDA) @ 7 DAT PGR_App->Biochem_Data Yield_Data Yield Data (Boll Number, Weight) @ Maturity PGR_App->Yield_Data Stats Statistical Analysis (ANOVA) Morph_Data->Stats Biochem_Data->Stats Yield_Data->Stats

Caption: Experimental workflow for testing PGR efficacy.

G MCPA MCPA-Na Exposure Auxin Auxin Mimicry MCPA->Auxin Growth Uncontrolled Cell Division & Elongation Auxin->Growth ROS Increased ROS (Reactive Oxygen Species) Growth->ROS Damage Oxidative Damage (MDA Increase, Chl Decrease) ROS->Damage PGR PGR Application (e.g., Brassinosteroid) Signal Stress Signal Transduction PGR->Signal Enzymes Upregulation of Antioxidant Enzymes (SOD, POD, CAT) Signal->Enzymes Scavenge ROS Scavenging Enzymes->Scavenge Scavenge->ROS Inhibits Alleviation Stress Alleviation (MDA Decrease, Chl Recovery) Scavenge->Alleviation

Caption: Simplified mechanism of MCPA toxicity and PGR amelioration.

References
  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC. (2022, November 16). National Center for Biotechnology Information. [Link]

  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022, November 16). PubMed. [Link]

  • MCPA - Wikipedia. Wikipedia. [Link]

  • An overview on the modulation of pesticide detoxification mechanism via salicylic acid in the plants. (2023, August 15). Taylor & Francis Online. [Link]

  • Use of plant growth regulators to reduce 2-methyl-4- chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton. (2022, June 30). ResearchGate. [Link]

  • Salicylic Acid Pre-Treatment Reduces the Physiological Damage Caused by the Herbicide Mesosulfuron-methyl + Iodosulfuron-methyl in Wheat (Triticum aestivum). (2022, December 2). MDPI. [Link]

  • Salicylic acid reduces napropamide toxicity by preventing its accumulation in rapeseed (Brassica napus L.). (2010, July). PubMed. [Link]

  • Salicylic Acid Reduces Napropamide Toxicity by Preventing Its Accumulation in Rapeseed (Brassica napus L.) | Request PDF. ResearchGate. [Link]

  • Plant growth regulators: a sustainable approach to combat pesticide toxicity. (2020, October 8). National Center for Biotechnology Information. [Link]

  • MCPA - Grokipedia. Grokipedia. [Link]

  • How MCPA Enhances Weed Control in Modern Agriculture. LinkedIn. [Link]

  • MCPA (257) First draft prepared by Dr. Yibing He. Food and Agriculture Organization of the United Nations. [Link]

  • Monitoring Optical Tool to Determine the Chlorophyll Concentration in Ornamental Plants. (2021, October 30). MDPI. [Link]

  • Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds. (2021, November 30). MDPI. [Link]

  • (PDF) Herbicide MCPA regulates photosynthesis by repressing gene expression in a cyanobacterium Nostoc muscorum MEG 1: A molecular interaction study. ResearchGate. [Link]

  • A chlorophyll sensor detects plant stress for better crop yields. (2023, November 15). Advanced Science News. [Link]

  • Chlorophyll fluorescence as a quantitative measure of plant stress. EARSeL. [Link]

  • Quantification of plant chlorophyll content using Google Glass. (2015). Lab on a Chip (RSC Publishing). [Link]

  • Chlorophyll Content Measurement Introduction. Hansatech Instruments. [Link]

  • MCPA - EXTOXNET PIP. EXTOXNET. [Link]

  • Effect of Cotton Herbicide Programs on Weed Population Trajectories and Frequency of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri). (2022, July 29). BioOne Complete. [Link]

  • MCPA SODIUM 300 HERBICIDE. Loveland Products Canada. [Link]

  • Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. MDPI. [Link]

  • Plant Growth Regulators for Cotton. (2017, September 27). MU Extension. [Link]

  • Gibberellic acid promotes single-celled fiber elongation through the activation of two signaling cascades in cotton. (2024, March 25). PubMed. [Link]

  • Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. ResearchGate. [Link]

  • Interaction of Gibberellic Acid and Glyphosate on Growth and Phenolic Metabolism in Soybean Seedlings. (2024, March 27). MDPI. [Link]

  • Effect of different gibberellic acid doses and application times on cotton (Gossypium hirsutum L.). ALÖKI Kft.. [Link]

  • Cotton Seed Priming with Brassinosteroid Promotes Germination and Seedling Growth. ResearchGate. [Link]

  • Effect of Various Plant Growth Regulators on Growth and Yield of Cotton (Gossypium hirsutum). (2017, November 10). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Role of brassinosteroids in alleviating toxin-induced stress of Verticillium dahliae on cotton callus growth. (2017, March 29). PubMed. [Link]

  • (2016) AMETRYN: A POTENTIAL HERBICIDE OPTION IN COTTON?. Southern Weed Science Society. [Link]

  • Herbicide residue detection in cotton as influenced by time, drift rate, and sampling method. (2024, October 29). Weed Science | Cambridge Core. [Link]

  • Managing Herbicide Resistance in Cotton Cropping Systems. Cotton Incorporated. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). National Center for Biotechnology Information. [Link]

  • Impact of irrigation levels on herbicide activity in the cotton production system. Cambridge University Press. [Link]

  • Evaluation of non-labeled herbicides in cotton production in Mississippi. (2022, May 13). Scholars Junction. [Link]

  • Plant Growth Regulators as a Management Tool in Cotton Production1. Florida Online Journals. [Link]

  • Optimizing plant growth regulator (PGR) use in cotton. PhytoGen. [Link]

  • effect of herbicides on growth of cotton and associated crops. Weeds of Cotton: Characterization and Control. [Link]

  • Analysis of Photosynthetic Parameters, Yield, and Quality Correlations in Herbicide-Tolerant Transgenic Hybrid Cotton. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Environmental Impact of Glyphosate and Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the environmental impact profiles of two distinct chemical compounds: glyphosate, a globally utilized agricultural herbicide, and Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a derivative of the pharmaceutical clofibrate. While both are detected as environmental contaminants, their origins, usage patterns, and resulting environmental behaviors differ significantly. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a nuanced understanding of these compounds beyond surface-level comparisons.

Introduction: Two Contaminants, Two Pathways

Understanding the environmental risk of a chemical requires looking beyond its intrinsic toxicity to its entire lifecycle, from application to ultimate fate. Here, we compare two compounds that enter the environment via fundamentally different pathways:

  • Glyphosate (N-(phosphonomethyl)glycine): The active ingredient in numerous broad-spectrum herbicides, glyphosate is intentionally and extensively applied in agriculture, forestry, and urban landscaping.[1][2] Its environmental presence is a direct result of widespread, diffuse application to terrestrial environments.[3]

  • Methyl 2-(4-chlorophenoxy)-2-methylpropanoate: This compound is the methyl ester of clofibric acid, the active metabolite of the lipid-regulating drug clofibrate.[4][5] Its entry into the environment is not through direct application but primarily via the excretion of the parent drug by patients and subsequent passage through wastewater treatment plants (WWTPs), representing a form of persistent pharmaceutical pollution.[6]

This guide will deconstruct their environmental profiles by examining their physicochemical properties, environmental fate and persistence, and ecotoxicological effects, supported by standardized experimental methodologies.

Physicochemical Properties: Governing Environmental Behavior

A compound's intrinsic properties are the primary determinants of its movement and distribution in the environment. Properties like water solubility and soil adsorption dictate whether a chemical is likely to remain in the soil, be taken up by plants, or leach into groundwater.

The causality is clear: high water solubility combined with low soil adsorption potential creates a risk for mobility. Glyphosate's high water solubility could suggest a high potential for leaching; however, it binds very strongly to soil particles, which significantly limits its vertical movement in most soil types.[7][8] In contrast, clofibric acid (the parent acid of the methyl ester) is moderately soluble and shows weaker interaction with soil, indicating a higher potential for mobility in aquatic systems.

Table 1: Comparison of Key Physicochemical Properties

PropertyGlyphosateMethyl 2-(4-chlorophenoxy)-2-methylpropanoate / Clofibric AcidEnvironmental Implication
Molecular Formula C₃H₈NO₅PC₁₀H₁₁ClO₃ (Clofibrate Ethyl Ester: C₁₂H₁₅ClO₃)Basic identity of the molecule.
Molecular Weight 169.07 g/mol [3]214.65 g/mol (Clofibric Acid)[9]Influences transport properties.
Water Solubility 10,000 - 15,700 mg/L at 25°C[3][10]Moderately soluble (Clofibric Acid)[11]High solubility increases potential for transport in water (runoff).
Log Kₒw (Octanol-Water Partition Coefficient) -4.6 to -1.6[3][12]2.6 (Clofibric Acid)A low Log Kₒw indicates low lipophilicity and a low potential for bioaccumulation in fatty tissues.[7]
Vapor Pressure 4.3 x 10⁻¹⁰ mm Hg at 25°C[3]Low (non-volatile)Low volatility means these compounds are unlikely to contaminate the atmosphere.[8][13]
Soil Adsorption Coefficient (Kₐₑ) 0.6 to 303 L/kg[3]Lower; less soil adsorptionGlyphosate binds strongly to soil, reducing leaching potential.[8] Clofibric acid is more mobile.

Environmental Fate and Persistence

The "fate" of a chemical refers to its longevity and transformation in the environment. A persistent chemical that resists degradation can exert its effects over a longer period and travel further from its source.

Glyphosate: Glyphosate's degradation is primarily driven by soil microbes.[7] It is considered to have a relatively short half-life in soil, typically ranging from 7 to 60 days, though this can vary with soil type and conditions.[3][7] The primary degradation product is aminomethylphosphonic acid (AMPA), which is slightly more persistent and mobile than glyphosate itself.[7][8] While glyphosate strongly adsorbs to soil, it can still reach surface waters through runoff, especially during heavy rainfall events shortly after application.[8][14]

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate / Clofibric Acid: The ester form is expected to hydrolyze to its active and more stable form, clofibric acid. Clofibric acid is notably resistant to microbial degradation and is considered environmentally persistent.[4][5] Studies have shown it to be poorly removed in conventional wastewater treatment processes, leading to its detection in surface waters.[15] Its environmental persistence is estimated to be very long, potentially exceeding 21 years under certain conditions.[4] Photodegradation (breakdown by sunlight) in surface waters is a potential, albeit slow, pathway for its removal.[6][15]

Fate_Comparison cluster_glyphosate Glyphosate Pathway cluster_clofibrate Clofibrate Pathway G_App Agricultural Application G_Soil Soil Compartment (Strong Adsorption) G_App->G_Soil G_Deg Microbial Degradation (t½ = 7-60 days) G_Soil->G_Deg G_Runoff Surface Water via Runoff G_Soil->G_Runoff G_AMPA AMPA Metabolite (More Persistent) G_Deg->G_AMPA C_Use Human Use (Drug) C_WWTP Wastewater Treatment Plant (Poor Removal) C_Use->C_WWTP C_Water Aquatic Environment (Persistent Clofibric Acid) C_WWTP->C_Water C_Photo Slow Photodegradation C_Water->C_Photo

Sources

A Comparative Analysis of [¹⁴C]MPP Translocation in Wheat (Triticum aestivum) vs. Wild Oat (Avena fatua): Unraveling the Basis of Herbicide Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern agriculture, the selective control of weeds within cereal crops is a cornerstone of achieving high yields. Wild oat (Avena fatua L.) stands out as one of the most competitive and troublesome grass weeds in wheat (Triticum aestivum L.) fields, often leading to significant economic losses.[1][2] The development of post-emergence herbicides that can control grass weeds like wild oat without harming the wheat crop has been a significant advancement. Among these are herbicides from the aryloxyphenoxypropionate family, such as fenoxaprop-p-ethyl and the experimental compound methyl-2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (MPP).[3][4][5]

These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[6][7][8] This inhibition leads to the breakdown of cell membranes and ultimately, weed death.[6] The central question for researchers and agronomists is the mechanism behind their selectivity. How can these compounds effectively kill wild oat while leaving wheat relatively unharmed? The answer can lie in differential absorption, translocation, or metabolism of the herbicide by the plant species.

This guide provides an in-depth comparison of the translocation patterns of radiolabeled [¹⁴C]MPP in wheat and wild oat. By leveraging experimental data from radiotracer studies, we will explore whether the differential movement of this herbicide within the plant is the key determinant of its selective action. This analysis is critical for researchers developing new herbicidal compounds and for professionals seeking a deeper understanding of herbicide physiology and weed resistance mechanisms.

The Scientific Rationale: Why Trace Translocation with ¹⁴C?

To understand how a systemic herbicide functions, it is essential to track its movement from the point of application—typically the leaves—to its site of action within the plant. The use of radioactive isotopes, particularly Carbon-14 (¹⁴C), is the most definitive method for these studies.[9][10] By synthesizing the MPP molecule with a ¹⁴C atom, we create a "tagged" version of the herbicide. This allows for precise and sensitive detection of the compound and its metabolites within different plant tissues.

This methodology offers two primary advantages over non-radioactive chemical analysis:

  • Quantitative Analysis: Techniques like Liquid Scintillation Counting (LSC) can measure the exact amount of radioactivity in various plant parts (roots, stems, other leaves), providing a precise budget of the herbicide's distribution.[9]

  • Qualitative Visualization: Autoradiography or phosphor imaging creates a visual map of the ¹⁴C distribution throughout the plant, offering clear, intuitive evidence of the herbicide's path.[9][11]

Investigating translocation is a logical first step in diagnosing selectivity. If a herbicide is readily translocated in the susceptible weed but remains confined to the application site in the tolerant crop, this differential movement could entirely explain the observed selectivity.

Experimental Protocol: A Self-Validating Workflow for [¹⁴C]MPP Translocation Analysis

The following protocol outlines a robust, self-validating system for comparing herbicide translocation. The inclusion of multiple harvest times and both quantitative and qualitative analyses ensures the reliability and reproducibility of the findings. This methodology is based on established standards for radiolabeled herbicide research.[9][12]

Step 1: Plant Cultivation and Treatment
  • Plant Growth: Grow wheat (resistant) and wild oat (susceptible) seedlings in a controlled environment (greenhouse or growth chamber) until they reach the 2- to 3-leaf stage, the optimal stage for post-emergence herbicide application.[3]

  • Preparation of Treatment Solution: Prepare a solution of [¹⁴C]MPP with a known specific activity (e.g., >170 Bq per application).[10] The herbicide is often mixed with a surfactant to mimic commercial formulations and enhance leaf uptake.

  • Herbicide Application: Using a micro-syringe, apply a single, precise droplet (e.g., 1-10 µL) of the [¹⁴C]MPP solution to the adaxial surface of the second leaf of each plant.[10] This controlled application is crucial for accurately tracking movement from a single point.

  • Incubation: Return the treated plants to the controlled environment for designated time intervals (e.g., 24, 48, and 72 hours after treatment - HAT). These time points allow for the tracking of translocation progression.[13]

Step 2: Sample Harvesting and Processing
  • Leaf Wash: At each harvest time, carefully excise the treated leaf. Wash the leaf surface with a solvent solution (e.g., acetone:water) to remove any unabsorbed [¹⁴C]MPP. This step is critical to differentiate between absorbed and non-absorbed herbicide.

  • Plant Sectioning: Divide the plant into distinct parts for analysis:

    • Treated Leaf

    • Plant parts above the treated leaf

    • Plant parts below the treated leaf (including the crown)

    • Roots

    • Tillers (if present)

  • Drying: Dry all plant sections to a constant weight.

Step 3: Quantification and Visualization
  • Liquid Scintillation Counting (Quantitative):

    • Combust each dried plant section in a biological oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a specialized scintillation cocktail.

    • Analyze the cocktail using a Liquid Scintillation Counter to determine the amount of radioactivity (measured in disintegrations per minute or Becquerels) in each plant part.[9]

    • Also, analyze the leaf wash solution to quantify the unabsorbed herbicide.

  • Phosphor Imaging (Qualitative):

    • For a separate set of plants, press the entire plant and mount it on paper.

    • Expose the mounted plant to a phosphor imaging screen for a set period (e.g., 72 hours).[10]

    • Scan the screen with a phosphor imager to generate a high-resolution image showing the distribution of the radiolabel throughout the plant.

The following diagram illustrates this comprehensive experimental workflow.

G cluster_prep Phase 1: Preparation & Application cluster_harvest Phase 2: Harvesting & Sectioning cluster_analysis Phase 3: Analysis P1 Grow Wheat & Wild Oat to 2-3 Leaf Stage P2 Prepare [14C]MPP Treatment Solution P1->P2 P3 Apply 1-10 µL Droplet to Second Leaf P2->P3 H1 Harvest Plants at 24, 48, 72 HAT P3->H1 Incubate H2 Wash Treated Leaf (Remove Unabsorbed [14C]) H1->H2 H3 Section Plant: - Treated Leaf - Above - Below - Roots H2->H3 A1 Quantitative Analysis: Biological Oxidation & Liquid Scintillation Counting H3->A1 A2 Qualitative Analysis: Whole Plant Mounting & Phosphor Imaging H3->A2 R1 Distribution % of Applied 14C A1->R1 Yields Data On R2 Visual Map of Translocation A2->R2 Yields Image Of G cluster_wheat Wheat (Resistant) cluster_oat Wild Oat (Susceptible) cluster_legend Legend W_Root Roots W_Stem Stem & Crown W_L1 Leaf 1 W_L2 Treated Leaf 2 W_L3 Leaf 3 O_Root Roots O_Stem Stem & Crown O_L1 Leaf 1 O_L2 Treated Leaf 2 O_L3 Leaf 3 L_Node High [14C] Concentration G cluster_wheat Wheat Response cluster_oat Wild Oat Response MPP [14C]MPP Applied to Leaf Surface Absorbed Absorption into Leaf Cells MPP->Absorbed LimitedTrans Limited Translocation (~5% moves) Absorbed->LimitedTrans W_Metabolism Rapid Metabolic Detoxification Absorbed->W_Metabolism O_Metabolism Slow Metabolism Absorbed->O_Metabolism W_Conjugates Formation of Non-Toxic Conjugates W_Metabolism->W_Conjugates W_Outcome Tolerance: Minimal Damage W_Conjugates->W_Outcome O_Accumulation Accumulation of Toxic Acid Form O_Metabolism->O_Accumulation O_ACCase ACCase Inhibition O_Accumulation->O_ACCase O_Outcome Susceptibility: Cell Death O_ACCase->O_Outcome

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.